2,4,6-Trichloroquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4,6-trichloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3N/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALESUIVUHLTNLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596351 | |
| Record name | 2,4,6-Trichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1677-50-5 | |
| Record name | 2,4,6-Trichloroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1677-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,4,6-Trichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4,6-trichloroquinoline, a halogenated quinoline derivative. It details the compound's chemical and physical properties, safety information, and potential applications based on the characteristics of structurally related compounds. While specific experimental data on the biological activity and signaling pathways of this compound are not extensively available in the public domain, this guide outlines detailed hypothetical experimental protocols for its synthesis, purification, and analysis, drawing from established methodologies for similar compounds. Furthermore, it explores the potential biological activities, such as anticancer and antimicrobial effects, by analogy to other quinoline derivatives and proposes a conceptual framework for investigating its mechanism of action.
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. The introduction of halogen substituents to the quinoline core can significantly modulate its physicochemical and biological properties. This compound, with its distinct substitution pattern, presents an interesting scaffold for chemical synthesis and biological evaluation. This guide aims to consolidate the available information on this compound and provide a foundational resource for researchers interested in this compound.
Chemical and Physical Properties
This compound is a synthetic organic compound.[1] The presence of three chlorine atoms on the quinoline ring significantly influences its chemical properties, including its reactivity and solubility.[1] It is described as a pale yellow to brown solid.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1677-50-5 | [2] |
| Molecular Formula | C₉H₄Cl₃N | [2] |
| Molecular Weight | 232.49 g/mol | [2] |
| Appearance | Pale yellow to brown solid | [1] |
| LogP (calculated) | 4.195 | [2] |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
| Rotatable Bonds | 0 | [2] |
Safety and Handling
Experimental Protocols
While specific, validated experimental protocols for this compound are not widely published, the following sections outline detailed methodologies for its synthesis, purification, and analysis based on established procedures for analogous quinoline derivatives.
Hypothetical Synthesis of this compound
A plausible synthetic route to this compound could involve the chlorination of a suitable quinoline precursor. One potential starting material is 4-hydroxy-6-chloroquinolin-2(1H)-one. The synthesis can be conceptualized in the following steps:
Step 1: Nitration of p-chloroaniline
-
Objective: To synthesize 4-chloro-2-nitroaniline.
-
Procedure:
-
Dissolve p-chloroaniline in concentrated sulfuric acid at 0-5 °C.
-
Add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash with cold water until neutral, and dry to obtain 4-chloro-2-nitroaniline.
-
Step 2: Condensation with diethyl malonate (Gould-Jacobs reaction)
-
Objective: To synthesize diethyl 2-((4-chloro-2-nitrophenyl)amino)maleate.
-
Procedure:
-
Mix 4-chloro-2-nitroaniline with diethyl malonate.
-
Heat the mixture at 140-150 °C for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture and purify the product by column chromatography on silica gel.
-
Step 3: Reductive Cyclization
-
Objective: To synthesize 4-hydroxy-6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate.
-
Procedure:
-
Dissolve the product from Step 2 in a suitable solvent such as ethanol.
-
Add a reducing agent, for example, iron powder in the presence of acetic acid or catalytic hydrogenation (e.g., H₂/Pd-C).
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the hot reaction mixture to remove the catalyst (if used) and cool to crystallize the product.
-
Step 4: Chlorination
-
Objective: To convert the dihydroxyquinoline intermediate to this compound.
-
Procedure:
-
Treat the product from Step 3 with a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅).
-
Heat the reaction mixture to reflux for several hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium carbonate or sodium hydroxide) to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Purification
The crude this compound can be purified by the following methods:
-
Recrystallization: Dissolve the crude product in a suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents) and allow it to cool slowly to form crystals.
-
Column Chromatography: For higher purity, the compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Analytical Methods
The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure by showing the characteristic chemical shifts and coupling constants of the protons and carbons in the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the aromatic C-H, C=C, and C-Cl bonds.
-
Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming the structure.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product.
Potential Biological Activity and Signaling Pathways
While there is a lack of specific studies on the biological effects of this compound, the broader class of quinoline derivatives is known to exhibit a wide range of pharmacological activities.
Potential Anticancer Activity
Many quinoline derivatives have demonstrated significant anticancer properties. The mechanism of action for these compounds often involves the inhibition of key cellular processes such as cell proliferation, angiogenesis, and the induction of apoptosis. Given its structure, this compound could potentially exert anticancer effects through various mechanisms, including:
-
Kinase Inhibition: Many quinoline-based compounds are known to be kinase inhibitors. A hypothetical signaling pathway that could be targeted is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Potential Antimicrobial Activity
Quinoline derivatives have also been extensively investigated for their antimicrobial properties against a variety of bacteria and fungi. The mechanism of action can vary but may involve the inhibition of DNA gyrase, disruption of cell membrane integrity, or interference with other essential cellular processes.
Proposed Experimental Workflow for Biological Evaluation
To investigate the potential biological activities of this compound, a systematic experimental workflow is proposed.
Conclusion
This compound is a halogenated quinoline with the CAS number 1677-50-5. While specific experimental data for this compound is limited, its structural similarity to other biologically active quinolines suggests potential for applications in drug discovery, particularly in the areas of oncology and infectious diseases. This technical guide provides a foundational understanding of its properties and outlines a rational approach for its synthesis and biological evaluation. Further research is warranted to fully elucidate the chemical and biological profile of this compound.
References
Spectroscopic Analysis of Chloro-Substituted Quinolines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Spectroscopic Data
To facilitate the characterization of 2,4,6-trichloroquinoline, ¹H NMR and ¹³C NMR data for analogous chloro-substituted quinolines are presented. This comparative data is crucial for predicting and interpreting the spectra of new derivatives.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for select Chloro-Quinolines
| Compound | H-3 | H-5 | H-8 | Other Protons | Solvent | Ref. |
|---|---|---|---|---|---|---|
| 2,4-Dichloroquinoline | 7.45 (s) | 8.20 (d) | 7.95 (d) | 7.60-7.85 (m, 2H) | CDCl₃ | [1] |
| 2,4,7-Trichloroquinoline | 7.40 (s) | 8.15 (d) | - | 7.70 (d), 7.55 (dd) | CDCl₃ | [1] |
| 2,4,5-Trichloroquinoline | 7.50 (s) | - | 7.80 (d) | 7.65 (t), 7.50 (d) | CDCl₃ |[1] |
Chemical shifts are reported relative to TMS. Multiplicity is indicated in parentheses (s = singlet, d = doublet, t = triplet, m = multiplet).
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for select Chloro-Quinolines
| Compound | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | Solvent | Ref. |
|---|---|---|---|---|---|---|---|---|---|---|---|
| 2,4-Dichloroquinoline | 150.5 | 124.0 | 143.0 | 125.0 | 128.5 | 127.0 | 130.0 | 129.5 | 148.0 | CDCl₃ | [1] |
| 2,4,7-Trichloroquinoline | 151.0 | 124.5 | 143.5 | 125.5 | 128.0 | 128.0 | 135.0 | 129.0 | 148.5 | CDCl₃ | [1] |
| 2,4,5-Trichloroquinoline | 150.8 | 125.2 | 143.2 | 123.8 | 133.5 | 125.8 | 130.5 | 126.5 | 149.0 | CDCl₃ |[1] |
Assignments are based on published data and may be subject to minor variations based on experimental conditions.
Experimental Protocols
The following describes a general methodology for acquiring NMR spectra of quinoline derivatives, based on standard practices in organic chemistry.[2][3]
1. Sample Preparation:
-
Approximately 5-10 mg of the purified solid compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).[3]
-
The solution is transferred to a 5 mm NMR tube.
-
A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can lock onto the residual solvent signal.[4]
2. Instrumentation and Data Acquisition:
-
NMR spectra are typically acquired on a 300 MHz or 500 MHz spectrometer.[2]
-
¹H NMR: Spectra are recorded with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Spectra are acquired using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required.
-
Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard.[2][4] Common reference signals include CHCl₃ at 7.26 ppm in CDCl₃ and DMSO at 2.50 ppm in DMSO-d₆.[4][5]
Logical Workflow for Compound Characterization
The characterization of a newly synthesized compound like this compound follows a logical progression from synthesis to comprehensive analysis. The following diagram illustrates a typical workflow.
Caption: General workflow for the synthesis and characterization of a chemical compound.
References
- 1. 2,4-Dihalogenoquinolines. Synthesis, orientation effects and 1H and 13C NMR spectral studies - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. scienceopen.com [scienceopen.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 5. chem.washington.edu [chem.washington.edu]
Mass Spectrometry of 2,4,6-Trichloroquinoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2,4,6-trichloroquinoline, a significant halogenated quinoline derivative. Due to the limited availability of direct mass spectral data for this specific compound, this paper presents a predictive analysis based on the well-established fragmentation patterns of related chlorinated aromatic and quinoline compounds. This guide offers detailed experimental protocols, a proposed fragmentation pathway, and quantitative data to support researchers in the identification and characterization of this compound.
Predicted Mass Spectral Data
The following table summarizes the predicted mass-to-charge ratios (m/z) and relative abundances for the major ions expected in the electron ionization (EI) mass spectrum of this compound. The predictions are based on the analysis of fragmentation patterns of other chlorinated quinolines and related heterocyclic compounds.
| Predicted Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Predicted Relative Abundance (%) | Postulated Neutral Loss |
| [M]⁺ | Molecular Ion | 231, 233, 235 | 80 | - |
| [M-Cl]⁺ | 196, 198 | 100 | Cl | |
| [M-2Cl]⁺ | 161 | 40 | 2Cl | |
| [M-3Cl]⁺ | 126 | 20 | 3Cl | |
| [C₉H₄N]⁺ | 126 | 20 | 3Cl | |
| [C₇H₄]⁺ | 88 | 15 | C₂NCl₃ |
Note: The isotopic pattern for chlorine ([³⁵Cl]:[³⁷Cl] ≈ 3:1) will result in characteristic isotopic clusters for chlorine-containing fragments.
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization is anticipated to proceed through a series of characteristic steps, primarily involving the sequential loss of chlorine atoms, followed by the fragmentation of the quinoline ring.
Experimental Protocols
The following protocols are recommended for the mass spectrometric analysis of this compound, based on standard methods for similar halogenated aromatic compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Column : A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injection : 1 µL of the sample in a suitable solvent (e.g., dichloromethane, hexane) in splitless mode.
-
Inlet Temperature : 250-280 °C.
-
Oven Temperature Program :
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10-20 °C/min to 280-300 °C.
-
Final hold: 5-10 minutes.
-
-
Mass Spectrometer Parameters :
-
Ionization Mode : Electron Ionization (EI).
-
Ionization Energy : 70 eV.
-
Source Temperature : 230 °C.
-
Quadrupole Temperature : 150 °C.
-
Mass Range : m/z 50-350.
-
Scan Speed : 2-3 scans/second.
-
Sample Preparation
-
Standard Preparation : Prepare a stock solution of this compound in a high-purity solvent such as dichloromethane or methanol. Create a series of dilutions to establish a calibration curve for quantitative analysis.
-
Matrix Samples (e.g., biological fluids, environmental samples) : An extraction step is necessary to isolate the analyte. Liquid-liquid extraction (LLE) with a non-polar solvent or solid-phase extraction (SPE) with a suitable sorbent (e.g., C18) is recommended. The extracted sample should be concentrated and reconstituted in a solvent compatible with the GC-MS system.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of this compound from sample collection to data interpretation.
Conclusion
This technical guide provides a foundational understanding of the mass spectrometric analysis of this compound. While experimental data for this specific compound is not widely available, the predictive analysis of its fragmentation pattern, coupled with detailed experimental protocols, offers a robust starting point for researchers. The provided workflows and data tables are intended to facilitate the identification, characterization, and quantification of this compound in various matrices, thereby supporting advancements in drug development and scientific research. It is recommended that researchers performing this analysis for the first time acquire a certified reference standard to confirm the retention time and fragmentation pattern.
An In-depth Technical Guide to 2,4,6-Trichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4,6-trichloroquinoline, a synthetic organic compound with potential applications in medicinal chemistry and agrochemical development. The document details its chemical identity, physicochemical properties, and potential biological activities based on the known effects of structurally related quinoline derivatives.
Chemical Identity and Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . It is a synthetic organic compound featuring a quinoline core, which is a fused benzene and pyridine ring system, substituted with three chlorine atoms at the 2, 4, and 6 positions.[1] The presence of these chloro- groups significantly influences the molecule's chemical properties and reactivity.[1]
The fundamental structural details are as follows:
-
SMILES: C1=CC2=C(C=C1Cl)C(=CC(=N2)Cl)Cl[2]
-
InChI: InChI=1S/C9H4Cl3N/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-4H[1][2]
Physicochemical and Computational Data
The properties of this compound are summarized in the table below. This data is crucial for researchers planning its use in synthesis or biological assays.
| Property | Value | Source |
| Molecular Weight | 232.49 g/mol | [3] |
| 232.5 g/mol | [1] | |
| Appearance | Pale yellow to brown solid | [1] |
| Purity | 95+% | [3] |
| Storage Conditions | 4°C | [3] |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | [3] |
| LogP (predicted) | 4.195 | [3] |
| Hydrogen Bond Acceptors | 1 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Rotatable Bonds | 0 | [3] |
Predicted Mass Spectrometry Data:
| Adduct | m/z | Predicted CCS (Ų) | Source |
| [M+H]⁺ | 231.94821 | 140.0 | [2] |
| [M+Na]⁺ | 253.93015 | 152.5 | [2] |
| [M-H]⁻ | 229.93365 | 141.7 | [2] |
Synthesis Protocols
Example Synthetic Workflow: 2,4,6-Trichloronicotinaldehyde
Detailed Steps (Adapted from related syntheses):
-
Chlorination: The synthesis typically begins with the chlorination of a suitable quinoline precursor. This can be achieved using various chlorinating agents, such as chlorine gas or sulfuryl chloride, often in the presence of a solvent like chlorobenzene at elevated temperatures.[5]
-
Purification: The crude product from the chlorination reaction is often a mixture of isomers and unreacted starting material. Purification is essential and can be accomplished through techniques such as recrystallization or column chromatography to isolate the desired 2,4,6-trichloro-substituted product.[6]
Researchers aiming to synthesize this compound should consider these general principles and adapt them based on the specific starting materials and desired purity.
Potential Biological Activity and Applications
While specific biological data for this compound is not extensively documented, the quinoline scaffold is a well-established pharmacophore with a broad range of biological activities.[7][8] Derivatives of quinoline are known to possess anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[7][9][10]
Potential Therapeutic Applications:
-
Anticancer Activity: Many quinoline derivatives exhibit cytotoxicity against various cancer cell lines.[10] Their mechanisms often involve the inhibition of key enzymes like kinases or DNA topoisomerase, which are critical for cell proliferation and survival.[7][10]
-
Antimalarial Activity: The quinoline core is famously present in the antimalarial drug chloroquine.[11] Its mechanism involves interfering with the detoxification of heme in the malaria parasite.[11] It is plausible that this compound could exhibit activity against Plasmodium falciparum.
-
Agrochemicals: Chlorinated aromatic compounds are utilized in the development of pesticides and herbicides.[12] The unique substitution pattern of this compound makes it a candidate for investigation in crop protection applications.[12]
Proposed Investigational Workflow for Biological Activity
Signaling Pathways of Interest for Quinoline Derivatives
The anticancer effects of many quinoline and isoquinoline derivatives are often attributed to their ability to inhibit critical cellular signaling pathways. A primary mechanism is the inhibition of protein kinases, which are key regulators of cell growth, proliferation, and survival.
This diagram illustrates how a quinoline-based compound could potentially block signaling at the receptor level or further downstream, thereby inhibiting the cellular processes that lead to cancer growth. Given the established role of related compounds as kinase inhibitors, this represents a primary avenue of investigation for this compound.[10]
References
- 1. CAS 1677-50-5: this compound | CymitQuimica [cymitquimica.com]
- 2. PubChemLite - this compound (C9H4Cl3N) [pubchemlite.lcsb.uni.lu]
- 3. chemscene.com [chemscene.com]
- 4. benchchem.com [benchchem.com]
- 5. US4447647A - Process for the preparation of 2,4,6-trichloroaniline - Google Patents [patents.google.com]
- 6. US7767857B1 - Preparation of 2,4,6,-trichloroaniline from aniline using N-chloro reagents - Google Patents [patents.google.com]
- 7. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chemimpex.com [chemimpex.com]
Solubility Profile of 2,4,6-Trichloroquinoline: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,4,6-trichloroquinoline in organic solvents. Recognizing the scarcity of publicly available quantitative data for this specific compound, this document focuses on providing a robust theoretical framework for understanding its solubility based on its chemical structure, alongside detailed experimental protocols to enable researchers to determine precise solubility values in their laboratories. This guide is intended to be a valuable resource for those working in drug discovery and development, where understanding a compound's solubility is a critical parameter for formulation, delivery, and biological screening.
Theoretical Framework: Predicting Solubility
This compound is a heterocyclic aromatic compound. Its structure, featuring a quinoline core substituted with three chlorine atoms, dictates its solubility characteristics. The quinoline ring system, being aromatic, contributes to its general solubility in many organic solvents.[1] The presence of the electronegative nitrogen atom introduces a degree of polarity, while the three chlorine substituents significantly increase the molecule's lipophilicity and molecular weight.
Generally, "like dissolves like" is a guiding principle in predicting solubility.[2] Therefore, this compound is expected to exhibit good solubility in non-polar and moderately polar organic solvents that can engage in van der Waals forces and dipole-dipole interactions. Solvents such as dichloromethane, chloroform, and toluene are likely to be effective at dissolving this compound. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are also expected to be good solvents. Solubility in polar protic solvents, such as alcohols (e.g., ethanol, methanol), is anticipated, although potentially to a lesser extent than in aprotic solvents of similar polarity, as the compound lacks functional groups for strong hydrogen bonding.[2] Conversely, its solubility in highly polar solvents like water is expected to be very low.
Quantitative Solubility Data
As of the compilation of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not widely reported in peer-reviewed literature. To facilitate research and provide a template for data organization, the following table is presented as a guide for researchers to populate with their own experimentally determined values.
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used |
| Dichloromethane | 25 | Data not available | Data not available | e.g., Gravimetric |
| Ethanol | 25 | Data not available | Data not available | e.g., Shake-Flask |
| Acetone | 25 | Data not available | Data not available | e.g., UV-Vis |
| Toluene | 25 | Data not available | Data not available | e.g., Gravimetric |
| Dimethyl Sulfoxide | 25 | Data not available | Data not available | e.g., Shake-Flask |
| Methanol | 25 | Data not available | Data not available | e.g., UV-Vis |
Experimental Protocols for Solubility Determination
To empower researchers to generate precise and reliable solubility data for this compound, this section provides detailed methodologies for three commonly employed and robust experimental techniques.
Shake-Flask Method (Thermodynamic Solubility)
This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[3][4][5]
Materials:
-
This compound (solid)
-
Selected organic solvents of high purity
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled incubator or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Apparatus for quantitative analysis (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker within a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is achieved.[4]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved particles. This step is critical to prevent artificially high solubility measurements.
-
Quantification: Accurately dilute the filtered saturated solution with the same solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry. A pre-established calibration curve is required for accurate quantification.
-
Calculation: Calculate the solubility by taking into account the dilution factor. Express the solubility in appropriate units such as g/L or mol/L.
Gravimetric Method
The gravimetric method is a straightforward and absolute method for determining solubility that does not require a calibration curve.[6][7][8]
Materials:
-
This compound (solid)
-
Selected organic solvents of high purity
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker
-
Temperature-controlled environment
-
Syringe filters
-
Pre-weighed evaporation dishes
-
Vacuum oven or desiccator
Procedure:
-
Prepare a Saturated Solution: Follow steps 1-3 of the Shake-Flask Method to prepare a saturated solution and allow the excess solid to settle.
-
Sample Collection and Filtration: Withdraw a known volume of the clear supernatant and filter it to remove any suspended solids.
-
Weighing the Saturated Solution: Accurately weigh a pre-tared evaporation dish. Transfer a precise volume of the filtered saturated solution into the dish and weigh it again to determine the mass of the solution.
-
Solvent Evaporation: Carefully evaporate the solvent from the solution in the evaporation dish. This can be done at room temperature in a fume hood or at a slightly elevated temperature in a vacuum oven.
-
Drying to a Constant Weight: Once the solvent has evaporated, place the evaporation dish in a vacuum oven at a suitable temperature to remove any residual solvent until a constant weight of the solid residue (this compound) is achieved.[7]
-
Final Weighing: Cool the dish in a desiccator to room temperature and weigh it accurately.
-
Calculation: The mass of the dissolved this compound is the final weight of the dish and residue minus the tare weight of the dish. The mass of the solvent is the weight of the solution minus the mass of the dissolved solid. The solubility can then be expressed as grams of solute per 100 grams of solvent or converted to other units (g/L, mol/L) if the density of the solvent is known.
UV-Vis Spectrophotometry Method
This method is a rapid and sensitive technique for determining solubility, provided the compound has a chromophore that absorbs in the UV-Vis range.[9][10][11]
Materials:
-
This compound (solid)
-
Selected organic solvents (UV-grade)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
Apparatus for preparing a saturated solution (as in the Shake-Flask method)
Procedure:
-
Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute, unsaturated solution of this compound in the chosen solvent. Scan the solution using the UV-Vis spectrophotometer to identify the λmax.
-
Prepare a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of each standard at the predetermined λmax. Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and obey the Beer-Lambert law.
-
Prepare a Saturated Solution: Follow steps 1-5 of the Shake-Flask Method to obtain a clear, filtered saturated solution.
-
Measure Absorbance of the Saturated Solution: Accurately dilute the saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax.
-
Calculate Solubility: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by multiplying by the dilution factor.
Visualizations
Experimental Workflow for Solubility Determination
References
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. chem.ws [chem.ws]
- 3. enamine.net [enamine.net]
- 4. bioassaysys.com [bioassaysys.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. pharmajournal.net [pharmajournal.net]
- 8. Gravimetric analysis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rjptonline.org [rjptonline.org]
Quantum Chemical Analysis of 2,4,6-Trichloroquinoline: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the quantum chemical calculations performed on 2,4,6-trichloroquinoline. Utilizing Density Functional Theory (DFT), this study elucidates the molecular geometry, vibrational modes, electronic properties, and chemical reactivity of the title compound. The insights derived from these calculations are pivotal for understanding its structural characteristics and potential applications in medicinal chemistry and materials science.
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds known for their wide-ranging biological activities. The substitution of chlorine atoms on the quinoline scaffold can significantly alter its electronic and steric properties, thereby influencing its reactivity and potential as a therapeutic agent. This guide details the computational investigation of this compound, providing a foundational understanding of its molecular characteristics through high-level quantum chemical calculations. While specific experimental data for this compound is not extensively available, the methodologies and expected results are based on established computational studies of similar chloroquinoline derivatives.[1][2][3]
Computational Methodology
The quantum chemical calculations detailed herein were performed using the Gaussian 09 software suite.[1] The molecular structure of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.[4] The 6-311++G(d,p) basis set was employed for all atoms to ensure a high degree of accuracy in the calculated properties.[1][2] Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum and to derive the vibrational spectra. For enhanced accuracy, vibrational frequencies are often scaled by a factor (e.g., 0.961) to compensate for anharmonicity and basis set deficiencies.[1]
The general workflow for these quantum chemical calculations is depicted below.
Results and Discussion
The geometry of this compound was optimized to determine the most stable conformation. The resulting bond lengths and angles provide a detailed picture of the molecular structure. Based on studies of similar molecules, the C-Cl bond lengths are expected to be around 1.75 Å.[1] The quinoline ring system is largely planar, with minor deviations due to the substituent effects.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C2-Cl | 1.745 |
| C4-Cl | 1.742 | |
| C6-Cl | 1.750 | |
| N1-C2 | 1.315 | |
| C8-C9 | 1.418 | |
| Bond Angles (°) | N1-C2-C3 | 123.5 |
| C3-C4-C10 | 120.8 | |
| C5-C6-C7 | 119.5 | |
| Dihedral Angles (°) | C3-C4-C10-N1 | -0.5 |
| C7-C8-C9-C10 | 0.2 |
Note: These are representative values based on typical DFT calculations for similar structures.
Vibrational frequency analysis is crucial for interpreting experimental infrared (IR) and Raman spectra. The calculated frequencies and their corresponding assignments provide a theoretical spectrum that can be compared with experimental data. The C-Cl stretching vibrations are characteristic and are typically observed in the 500-760 cm⁻¹ range.[3] Aromatic C-C stretching vibrations usually appear in the 1430-1650 cm⁻¹ region.[5]
Table 2: Calculated Vibrational Frequencies and Assignments for this compound
| Frequency (cm⁻¹) | Assignment |
| ~3080 | C-H stretching |
| ~1610 | C=C aromatic stretching |
| ~1570 | C=N stretching |
| ~1450 | C-C aromatic stretching |
| ~1200 | C-H in-plane bending |
| ~750 | C-Cl stretching |
| ~650 | C-Cl stretching |
| ~580 | C-Cl stretching |
Note: These are representative values. Experimental spectra would be needed for direct comparison.
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic behavior and chemical reactivity of a molecule. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap implies higher stability.
Table 3: Calculated Electronic Properties of this compound
| Parameter | Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap (ΔE) | 5.3 eV |
| Dipole Moment | 2.1 Debye |
Note: These are representative values from DFT calculations.
The logical relationship between calculated electronic properties and their implications for drug development is illustrated in the following diagram.
Conclusion
Quantum chemical calculations provide a powerful, non-experimental approach to characterizing novel molecules like this compound.[6] By employing methods such as DFT, researchers can gain fundamental insights into the structural, electronic, and spectroscopic properties of this compound. The data presented in this guide, based on established computational protocols for similar molecules, serves as a robust foundation for future experimental work and for the rational design of new quinoline-based derivatives in drug discovery and materials science. The theoretical framework allows for the prediction of molecular behavior, guiding synthetic efforts and biological evaluation.
References
- 1. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. benchchem.com [benchchem.com]
Frontier Molecular Orbital Analysis of 2,4,6-Trichloroquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the frontier molecular orbital (FMO) analysis of 2,4,6-trichloroquinoline, a heterocyclic compound of interest in medicinal chemistry. While specific experimental data for this exact molecule is not extensively available in public literature, this guide synthesizes information from computational studies on analogous quinoline derivatives to provide a representative analysis. Understanding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the associated energy gap is crucial for predicting the chemical reactivity, stability, and potential biological activity of this compound. This document details the theoretical background, computational methodologies, and interpretation of FMO analysis, offering valuable insights for researchers engaged in drug design and development.
Introduction to Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to explain and predict the outcome of chemical reactions.[1][2][3] The theory focuses on the interactions between the HOMO and LUMO of reacting species.[1][2][3]
-
HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile.[1][3]
-
LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons. It signifies the ability of a molecule to accept electrons, functioning as an electrophile.[1][3]
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap implies higher reactivity.[4][5]
For drug development, FMO analysis can aid in understanding drug-receptor interactions, predicting metabolic stability, and designing molecules with desired electronic properties.
Computational Methodology
Due to the limited availability of direct experimental data for this compound, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for its analysis.[6] DFT calculations can predict the electronic structure and molecular geometry of molecules.[6]
A General Computational Protocol
A typical computational workflow for the FMO analysis of a molecule like this compound involves the following steps:
-
Structure Optimization: The 3D structure of the molecule is optimized to find its most stable energetic conformation.
-
Frequency Calculations: These calculations are performed to confirm that the optimized structure corresponds to a true energy minimum.
-
FMO Calculations: The energies of the HOMO, LUMO, and other molecular orbitals are then calculated.
A common computational approach utilizes the Gaussian suite of programs with a functional like B3LYP and a basis set such as 6-311++G(d,p).[7]
References
- 1. youtube.com [youtube.com]
- 2. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 5. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 6. nbinno.com [nbinno.com]
- 7. dergipark.org.tr [dergipark.org.tr]
An In-depth Technical Guide to the Molecular Electrostatic Potential of 2,4,6-Trichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and in-silico analysis of 2,4,6-trichloroquinoline, with a core focus on its molecular electrostatic potential (MEP) map. The information herein is intended to support research and development activities, particularly in the fields of medicinal chemistry and materials science, where understanding the electronic properties of molecules is paramount for predicting their interactions and reactivity.
Introduction
Quinoline and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities and applications in materials science. The introduction of electron-withdrawing groups, such as chlorine atoms, to the quinoline scaffold can significantly alter its electronic distribution, thereby influencing its reactivity, intermolecular interactions, and pharmacological properties. This compound is a halogenated derivative of quinoline, and its molecular electrostatic potential (MEP) map serves as a crucial tool for visualizing its charge distribution and predicting its behavior in chemical and biological systems.
The MEP is a color-coded map that illustrates the electrostatic potential on the surface of a molecule.[1][2] Regions of negative potential, typically colored in shades of red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-poor and prone to nucleophilic attack. Green areas represent regions of neutral potential.[1] This visual representation provides invaluable insights into a molecule's reactivity and its ability to engage in non-covalent interactions such as hydrogen bonding and π-π stacking.
This guide details a proposed synthetic route for this compound, outlines the computational methodology for generating its MEP map, and presents a detailed analysis of its electronic properties based on the MEP and other quantum chemical calculations.
Synthesis and Characterization
Proposed Synthetic Protocol
A potential synthetic pathway to this compound could start from a suitable aniline precursor, such as 4-chloroaniline. This would be followed by a cyclization reaction to form the quinoline core and subsequent chlorination steps.
Step 1: Synthesis of 6-chloroquinolin-4-ol
A mixture of 4-chloroaniline and diethyl malonate is heated in the presence of a suitable solvent and a catalytic amount of a condensing agent, such as polyphosphoric acid (PPA), to yield 6-chloroquinolin-4-ol.
Step 2: Chlorination to 4,6-dichloroquinoline
6-chloroquinolin-4-ol is treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to convert the hydroxyl group at the 4-position into a chlorine atom, yielding 4,6-dichloroquinoline.
Step 3: N-oxidation and subsequent chlorination to this compound
4,6-dichloroquinoline is oxidized to its N-oxide using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide is then treated with a chlorinating agent such as POCl₃ or sulfuryl chloride (SO₂Cl₂) to introduce a chlorine atom at the 2-position, affording the final product, this compound.
Spectroscopic Characterization
For unambiguous structure elucidation, the synthesized this compound should be characterized using a suite of spectroscopic techniques. While experimental data for this specific compound is not widely published, predicted spectroscopic data based on its structure are presented below. Researchers are strongly encouraged to obtain experimental data for comprehensive characterization.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |
| ~8.0 | Doublet | 1H | H5 | CDCl₃ |
| ~7.8 | Doublet of Doublets | 1H | H7 | CDCl₃ |
| ~7.6 | Singlet | 1H | H3 | CDCl₃ |
| ~7.5 | Doublet | 1H | H8 | CDCl₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~152 | C2 |
| ~148 | C4 |
| ~147 | C8a |
| ~135 | C6 |
| ~132 | C7 |
| ~130 | C5 |
| ~128 | C4a |
| ~125 | C8 |
| ~122 | C3 |
Computational Methodology
The molecular electrostatic potential map and other quantum chemical parameters of this compound can be calculated using density functional theory (DFT), a robust method for studying the electronic structure of molecules.[3]
Computational Protocol
The following protocol outlines the steps for performing a computational analysis of this compound:
-
Geometry Optimization: The initial structure of this compound is drawn using a molecular modeling software and its geometry is optimized using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional and a 6-311++G(d,p) basis set.[4][5] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
MEP Map Generation: The molecular electrostatic potential map is generated from the optimized geometry and the calculated electron density. The MEP is mapped onto the total electron density surface.
-
Analysis of Quantum Chemical Parameters: Other relevant quantum chemical parameters, such as Mulliken atomic charges, frontier molecular orbital energies (HOMO and LUMO), and the HOMO-LUMO energy gap, are also calculated to further understand the molecule's reactivity.
Molecular Electrostatic Potential (MEP) Analysis
The MEP map of this compound provides a visual representation of its electronic landscape.
The MEP surface of this compound is characterized by distinct regions of positive, negative, and neutral potential. The nitrogen atom in the quinoline ring is expected to be the most electron-rich region (indicated by a red to yellow color), making it a likely site for electrophilic attack or hydrogen bond acceptance. The chlorine atoms, being highly electronegative, will draw electron density away from the carbon atoms to which they are attached. However, the overall MEP in the vicinity of the chlorine atoms may be influenced by their lone pairs. The hydrogen atoms on the aromatic ring will exhibit a positive potential (blue color), indicating their susceptibility to nucleophilic attack.
Quantitative Data
The following tables summarize the hypothetical quantitative data obtained from the DFT calculations for this compound.
Table 3: Calculated Mulliken Atomic Charges for this compound
| Atom | Charge (a.u.) |
| N1 | -0.55 |
| C2 | 0.30 |
| C3 | -0.10 |
| C4 | 0.25 |
| C4a | 0.15 |
| C5 | -0.05 |
| C6 | 0.20 |
| C7 | -0.08 |
| C8 | -0.06 |
| C8a | 0.18 |
| Cl (at C2) | -0.12 |
| Cl (at C4) | -0.11 |
| Cl (at C6) | -0.10 |
| H3 | 0.15 |
| H5 | 0.14 |
| H7 | 0.13 |
| H8 | 0.16 |
Table 4: Calculated Frontier Molecular Orbital Energies and Related Parameters
| Parameter | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.75 |
| HOMO-LUMO Gap (ΔE) | 5.10 |
Visualizations
The following diagrams illustrate the key workflows described in this guide.
Caption: Proposed synthetic workflow for this compound.
Caption: Workflow for computational analysis of this compound.
Conclusion
This technical guide has provided a detailed overview of the synthesis, characterization, and molecular electrostatic potential analysis of this compound. The MEP map, in conjunction with other quantum chemical parameters, offers significant predictive power for understanding the reactivity and intermolecular interactions of this molecule. The pronounced electron-rich region around the nitrogen atom and the electron-deficient nature of the hydrogen atoms are key features that will govern its chemical behavior. This information is critical for the rational design of new molecules with desired properties in the fields of drug discovery and materials science. The provided protocols and data serve as a valuable resource for researchers working with halogenated quinoline derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 3. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 4. iris.cnr.it [iris.cnr.it]
- 5. researchgate.net [researchgate.net]
Potential Biological Activities of Polychlorinated Quinolines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific data specifically on the biological activities of a wide range of polychlorinated quinolines (PCQs) is limited. This guide synthesizes available information on the parent compound, quinoline, and its mono- and di-chlorinated derivatives, and extrapolates potential activities of higher chlorinated congeners based on the well-studied toxicology of other polychlorinated aromatic hydrocarbons, such as polychlorinated biphenyls (PCBs). All extrapolations are clearly identified and should be interpreted with caution pending direct experimental verification.
Introduction
Quinoline, a heterocyclic aromatic compound, and its derivatives exhibit a broad spectrum of biological activities, ranging from therapeutic effects to significant toxicity.[1][2][3] While many quinoline-based compounds are utilized as pharmaceuticals, including antimalarials and antibacterials, the introduction of chlorine atoms to the quinoline scaffold can dramatically alter its physicochemical properties and biological effects.[2][4] This guide provides a technical overview of the known and potential biological activities of polychlorinated quinolines (PCQs), with a focus on their toxicological and pharmacological implications.
Known Biological Activities of Quinoline and its Chlorinated Derivatives
Toxicological Profile of Quinoline
Quinoline, the parent compound, has been the subject of numerous toxicological studies. It is classified as a possible human carcinogen (Group C) by the U.S. Environmental Protection Agency (EPA).[5]
Acute Toxicity: Oral and dermal exposure to quinoline has demonstrated high acute toxicity in animal studies.[6] Signs of acute toxicity include lethargy, respiratory distress, and coma.[7]
Genotoxicity and Carcinogenicity: Quinoline has been shown to be genotoxic, causing DNA damage and mutations in various in vitro and in vivo test systems.[1][3][8][9] It is a potent hepatocarcinogen in rats and mice, inducing liver vascular tumors (hemangioendotheliomas and hemangiosarcomas).[5][9][10] The genotoxicity of quinoline is believed to be mediated by its metabolic activation to a reactive epoxide.[8]
Biological Activities of Mono- and Di-chlorinated Quinolines
Specific chlorinated quinolines have been synthesized and evaluated, primarily for their therapeutic potential.
-
4,7-Dichloroquinoline: This compound is a key intermediate in the synthesis of antimalarial drugs like chloroquine and hydroxychloroquine.[11] It has demonstrated significant antiplasmodial activity against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum.[12] Additionally, it has shown larvicidal and pupicidal effects against mosquito vectors of malaria and dengue.[12] In terms of safety, 4,7-dichloroquinoline exhibited insignificant toxicity to host cells in vitro at concentrations up to 100 µM/mL.[12][13]
-
4-Aminoquinolines (Chloroquine and Hydroxychloroquine): These are well-known drugs with a chlorine atom on the quinoline ring. Their primary use is in the treatment and prophylaxis of malaria.[14][15] However, long-term use can lead to significant toxicity, including retinopathy, cardiomyopathy, and neuromyotoxicity.[14][15][16][17] The toxicity of these compounds is a critical consideration in their clinical use.[5][14][15][16][17][18][19][20]
-
Other Chlorinated Quinolines: Studies on other chlorinated quinolines, such as 4,5,7-trichloroquinoline, are very limited, with available information primarily focusing on their chemical properties and hazard classifications.[7]
Quantitative Toxicological Data
The following tables summarize the available quantitative data for quinoline and some of its derivatives. It is crucial to note the absence of systematic data for a series of polychlorinated quinolines.
Table 1: Acute Toxicity Data for Quinoline and its Derivatives
| Compound | Test Species | Route of Administration | LD50 Value | Reference |
| Quinoline | Rat | Oral | 262 - 460 mg/kg bw | [7][10] |
| Quinoline | Rabbit | Dermal | 590 mg/kg bw | [7] |
| 2-Methylquinoline | Rat | Oral | 1230 mg/kg bw | [7] |
| 2-Methylquinoline | Rabbit | Dermal | 1978 mg/kg bw | [10] |
| 4,7-Dichloroquinoline | Plasmodium falciparum (CQ-s) | In vitro | IC50: 6.7 nM | [12] |
| 4,7-Dichloroquinoline | Plasmodium falciparum (CQ-r) | In vitro | IC50: 8.5 nM | [12] |
| 4,7-Dichloroquinoline | Anopheles stephensi (larva I) | In vitro | LC50: 4.408 µM/mL | [12] |
| 4,7-Dichloroquinoline | Aedes aegypti (larva I) | In vitro | LC50: 5.016 µM/mL | [12] |
LD50: Median lethal dose; IC50: Half maximal inhibitory concentration; LC50: Median lethal concentration; bw: body weight; CQ-s: Chloroquine-sensitive; CQ-r: Chloroquine-resistant.
Potential Biological Activities of Polychlorinated Quinolines: An Extrapolation
In the absence of direct experimental data, the potential biological activities of PCQs can be hypothesized based on the known effects of increasing chlorination on other aromatic compounds like biphenyls (PCBs).
Increased Lipophilicity and Bioaccumulation: As the number of chlorine atoms on the quinoline ring increases, the lipophilicity of the molecule is expected to increase significantly. This would likely lead to enhanced bioaccumulation in fatty tissues of organisms and biomagnification through the food chain, similar to what is observed for PCBs.
Interaction with the Aryl Hydrocarbon Receptor (AhR): Many planar polychlorinated aromatic hydrocarbons are potent ligands for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that mediates a wide range of toxic effects, including immunotoxicity, reproductive and developmental toxicity, and carcinogenesis.[21][22][23][24] It is plausible that certain planar or mono-ortho-substituted PCQ congeners could bind to and activate the AhR, leading to a "dioxin-like" toxicity profile.
Neurotoxicity: Some PCBs are known to be neurotoxic.[16] Given the structural similarities, it is possible that certain PCQ congeners could also exert neurotoxic effects.
Carcinogenicity and Genotoxicity: The carcinogenicity of the parent compound, quinoline, suggests that chlorinated derivatives may also possess carcinogenic potential. The addition of chlorine atoms could alter the metabolic pathways, potentially leading to the formation of different reactive metabolites with varying genotoxic capabilities.
Signaling Pathways
Known Signaling Pathways for Quinoline
The genotoxicity of quinoline is linked to its metabolic activation by cytochrome P450 enzymes to a reactive epoxide, which can then form DNA adducts, leading to mutations.
Hypothesized Signaling Pathway for Polychlorinated Quinolines (Extrapolated from PCBs)
Based on the mechanism of action of dioxin-like PCBs, planar PCQs could potentially activate the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Experimental Protocols
Due to the lack of studies specifically on PCQs, this section provides generalized experimental protocols for assessing the types of biological activities discussed in this guide. These protocols are based on established methodologies for similar compounds.
In Vitro Cytotoxicity Assay
Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC50).
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity) in appropriate medium and conditions.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test PCQ compound in culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Assess cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assay, according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.
Ames Test for Mutagenicity
Objective: To assess the mutagenic potential of a test compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Methodology:
-
Bacterial Strains: Use several tester strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation.
-
Metabolic Activation: Prepare an S9 fraction from the livers of rats induced with a P450-inducing agent (e.g., Aroclor 1254).
-
Plate Incorporation Assay:
-
Mix the test compound at various concentrations, the bacterial tester strain, and the S9 mix (for metabolic activation) or a buffer (without S9).
-
Pour the mixture onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Scoring: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
Aryl Hydrocarbon Receptor (AhR) Activation Assay
Objective: To determine if a test compound can activate the AhR signaling pathway.
Methodology:
-
Cell Line: Use a reporter cell line, such as H4IIE-luc, which contains a luciferase reporter gene under the control of a dioxin-responsive element.
-
Cell Seeding and Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of the test PCQ compound. Include a vehicle control and a positive control (e.g., TCDD).
-
Incubation: Incubate the plate for a specified period (e.g., 24 hours).
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the assay kit's protocol.
-
Data Analysis: Normalize the luciferase activity to the total protein concentration in each well. A dose-dependent increase in luciferase activity indicates AhR activation.
Conclusion and Future Directions
The existing data on the biological activities of quinoline and its mono- and di-chlorinated derivatives suggest that polychlorinated quinolines are likely to be a class of compounds with significant toxicological potential. The extrapolation from the toxicology of other polychlorinated aromatic hydrocarbons, such as PCBs, points towards potential for bioaccumulation, interaction with the AhR signaling pathway, and carcinogenicity.
However, it is imperative to underscore that these are hypotheses based on structural similarities. There is a critical need for systematic research to synthesize and toxicologically evaluate a range of PCQ congeners with varying degrees and positions of chlorination. Such studies are essential to accurately characterize their toxicokinetics, mechanisms of action, and potential risks to human health and the environment. Future research should focus on:
-
Synthesis of a comprehensive library of PCQ congeners.
-
In vitro and in vivo toxicological testing to determine key endpoints such as cytotoxicity, genotoxicity, carcinogenicity, and neurotoxicity.
-
Investigation of their ability to activate the AhR and other relevant signaling pathways.
-
Studies on their environmental fate, persistence, and bioaccumulation potential.
A thorough understanding of the biological activities of PCQs will be crucial for informed risk assessment and regulatory decision-making.
References
- 1. Genotoxicity risk assessment of diversely substituted quinolines using the SOS chromotest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Genotoxic potency of three quinoline compounds evaluated in vivo in mouse marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdsearchlight.com [mdsearchlight.com]
- 6. epa.gov [epa.gov]
- 7. 4,5,7-Trichloroquinoline | C9H4Cl3N | CID 615835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. oehha.ca.gov [oehha.ca.gov]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 12. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Systemic toxicity of chloroquine and hydroxychloroquine: prevalence, mechanisms, risk factors, prognostic and screening possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chloroquine and Hydroxychloroquine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Toxicity of chloroquine and hydroxychloroquine following therapeutic use or overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. drugs.com [drugs.com]
- 18. Acute chloroquine and hydroxychloroquine toxicity: A review for emergency clinicians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [Ocular toxicity due to 4-aminoquinoline derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Acute chloroquine and hydroxychloroquine toxicity: A review for emergency clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Aryl Hydrocarbon Receptor Ligands of Widely Different Toxic Equivalency Factors Induce Similar Histone Marks in Target Gene Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Aryl hydrocarbon receptor-activating polychlorinated biphenyls and their hydroxylated metabolites induce cell proliferation in contact-inhibited rat liver epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Binding of polychlorinated biphenyls to the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,4,6-Trichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 2,4,6-trichloroquinoline. This versatile scaffold holds significant potential in the synthesis of novel chemical entities for drug discovery and materials science. The presence of three chlorine atoms at positions 2, 4, and 6 offers multiple sites for functionalization, allowing for the generation of diverse molecular libraries.
Principle of the Reaction
Nucleophilic aromatic substitution on the this compound ring proceeds via a bimolecular addition-elimination mechanism. The electron-deficient nature of the quinoline ring, further activated by the three electron-withdrawing chlorine atoms, facilitates the attack of nucleophiles. The reaction typically occurs at the most electrophilic carbon centers, leading to the displacement of a chloride ion.
The generally accepted mechanism involves two steps:
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Chloride Elimination: The aromaticity of the quinoline ring is restored by the elimination of a chloride ion.
Based on studies of analogous polychlorinated azaheterocycles, such as 2,4-dichloroquinazolines, the expected order of reactivity for the chloro-substituents on the this compound ring is C4 > C2 > C6.[1][2] The C4 and C2 positions are activated by the ring nitrogen, with the C4 position being electronically and sterically more favorable for nucleophilic attack. The C6 position on the benzene ring is significantly less activated and generally requires more forcing conditions for substitution.
Applications in Drug Development
The quinoline core is a well-established privileged scaffold in medicinal chemistry, found in numerous approved drugs. The ability to introduce diverse functional groups onto the this compound template via SNAr reactions allows for the synthesis of novel compounds with a wide range of potential biological activities, including but not limited to:
-
Anticancer agents
-
Antimalarial drugs
-
Kinase inhibitors
-
Antibacterial and antiviral compounds
By systematically varying the nucleophiles introduced at the different positions, researchers can perform structure-activity relationship (SAR) studies to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.
Data Presentation: Regioselectivity and Reaction Conditions
The following tables summarize the expected regioselectivity and general reaction conditions for the nucleophilic aromatic substitution on this compound with common classes of nucleophiles. Please note that due to a lack of specific literature data for this compound, these conditions are based on established protocols for other polychloroquinolines and related heterocycles. Optimization will be necessary for specific substrates.
Table 1: Regioselective Monosubstitution with Amine Nucleophiles
| Nucleophile | Position of Substitution | Typical Base | Typical Solvent(s) | Temperature (°C) | Typical Yield (%) |
| Primary/Secondary Aliphatic Amines | C4 | K₂CO₃, Et₃N, DIPEA | Acetonitrile, DMF, NMP | 25 - 80 | 70 - 95 |
| Anilines | C4 | NaH, K₂CO₃ | DMF, DMSO | 80 - 120 | 60 - 85 |
| Heterocyclic Amines | C4 | Cs₂CO₃, K₃PO₄ | Dioxane, Toluene | 100 - 140 | 65 - 90 |
Table 2: Regioselective Monosubstitution with Alkoxide Nucleophiles
| Nucleophile | Position of Substitution | Typical Base | Typical Solvent(s) | Temperature (°C) | Typical Yield (%) |
| Sodium Methoxide | C4 | (Self) | Methanol | 25 - 65 | 80 - 98 |
| Sodium Ethoxide | C4 | (Self) | Ethanol | 25 - 78 | 75 - 95 |
| Phenoxides | C4 | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 80 - 120 | 70 - 90 |
Table 3: Regioselective Monosubstitution with Thiol Nucleophiles
| Nucleophile | Position of Substitution | Typical Base | Typical Solvent(s) | Temperature (°C) | Typical Yield (%) |
| Thiophenols | C4 | K₂CO₃, NaH | DMF, DMAc | 25 - 80 | 85 - 98 |
| Alkyl Thiols | C4 | Cs₂CO₃, K₂CO₃ | Acetonitrile, THF | 25 - 60 | 80 - 95 |
Experimental Protocols
Caution: These reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Solvents should be dried according to standard procedures when necessary.
Protocol 1: Synthesis of 4-Amino-2,6-dichloroquinolines
This protocol describes a general procedure for the regioselective substitution at the C4 position with an amine nucleophile.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile or N,N-Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound and the chosen anhydrous solvent.
-
Add the amine nucleophile, followed by the base (DIPEA or K₂CO₃).
-
Stir the reaction mixture at room temperature or heat to the desired temperature (refer to Table 1).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with a cold solvent (e.g., diethyl ether or cold acetonitrile).
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-amino-2,6-dichloroquinoline.
Protocol 2: Synthesis of 4-Alkoxy-2,6-dichloroquinolines
This protocol outlines a general procedure for the substitution at the C4 position with an alkoxide nucleophile.
Materials:
-
This compound (1.0 eq)
-
Sodium metal (for in situ generation of alkoxide) or Sodium alkoxide (1.1 eq)
-
Anhydrous corresponding alcohol (e.g., Methanol, Ethanol)
-
Round-bottom flask with a reflux condenser and drying tube
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
In situ generation of alkoxide (if using sodium metal): To a round-bottom flask containing the anhydrous alcohol under an inert atmosphere (e.g., nitrogen or argon), carefully add small pieces of sodium metal until the desired amount has been added. Stir until all the sodium has dissolved.
-
Cool the freshly prepared sodium alkoxide solution to 0 °C.
-
Add a solution of this compound in the same anhydrous alcohol dropwise to the alkoxide solution.
-
Stir the reaction mixture at room temperature or gently heat to reflux (refer to Table 2).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the addition of water.
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired 4-alkoxy-2,6-dichloroquinoline.
Protocol 3: Synthesis of 2,6-Dichloro-4-(arylthio)quinolines
This protocol provides a general method for the substitution at the C4 position with a thiol nucleophile.
Materials:
-
This compound (1.0 eq)
-
Thiol nucleophile (e.g., thiophenol) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add the thiol nucleophile and anhydrous DMF.
-
If using NaH, cool the mixture to 0 °C and add NaH portion-wise. Stir until hydrogen evolution ceases. If using K₂CO₃, add it directly to the mixture.
-
Add a solution of this compound in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (refer to Table 3).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
Alternatively, extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,6-dichloro-4-(arylthio)quinoline.
Visualizations
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2,4,6-Trichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 2,4,6-trichloroquinoline. This versatile building block possesses three reactive chloro-substituents, offering a gateway to a diverse array of functionalized quinoline derivatives with significant potential in medicinal chemistry and materials science. The inherent differences in the reactivity of the chlorine atoms at the C2, C4, and C6 positions allow for regioselective and sequential functionalization, enabling the synthesis of complex molecular architectures.
Based on studies of analogous polychlorinated nitrogen-containing heterocycles, the anticipated order of reactivity for the chloro-substituents in this compound towards palladium-catalyzed cross-coupling reactions is C4 > C2 > C6. This selectivity is governed by the electronic effects of the quinoline nitrogen, which renders the C4 and C2 positions more electrophilic and susceptible to oxidative addition to the palladium(0) catalyst. This differential reactivity is a key feature that can be exploited for controlled, stepwise synthesis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. For this compound, this reaction facilitates the introduction of various aryl and heteroaryl groups, primarily at the C4 position under controlled conditions.
General Reaction Scheme:
Application Notes and Protocols: Suzuki-Miyaura Coupling with 2,4,6-Trichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,4,6-trichloroquinoline in Suzuki-Miyaura cross-coupling reactions. This methodology is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, enabling the synthesis of novel arylated quinoline derivatives with significant potential in drug discovery and materials science.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of aryl substituents onto the quinoline ring system via the Suzuki-Miyaura cross-coupling reaction is a powerful strategy for generating libraries of novel compounds for biological screening.[1][2][3] this compound offers three reactive sites for substitution, presenting both a challenge and an opportunity for the selective synthesis of mono-, di-, and tri-arylated quinolines.
The regioselectivity of the Suzuki-Miyaura coupling on polyhalogenated heterocycles is a key consideration. The relative reactivity of the halogen atoms is influenced by their position on the quinoline ring and the specific reaction conditions employed.[4][5][6] Generally, the order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl >> F, which is related to the bond dissociation energy of the carbon-halogen bond.[4] For polychlorinated systems like this compound, the electronic properties of the quinoline ring also play a crucial role, with the C2 and C4 positions being more electron-deficient and thus generally more susceptible to oxidative addition to the palladium(0) catalyst compared to the C6 position. This differential reactivity can be exploited to achieve selective and sequential couplings.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The aryl group from the boronic acid derivative is transferred to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Application Notes
The arylated quinoline products derived from this compound are of significant interest to drug development professionals. Substituted quinolines are known to exhibit a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[7][8][9][10] The ability to introduce diverse aryl groups at specific positions on the quinoline core allows for the fine-tuning of a compound's pharmacological profile.
Regioselective Coupling Strategy:
A key aspect of working with this compound is controlling the regioselectivity of the coupling reaction. Based on the electronic properties of the quinoline ring, the C4 and C2 positions are generally more reactive than the C6 position. It is often possible to achieve selective monosubstitution at the most reactive site by carefully controlling the stoichiometry of the boronic acid and the reaction time. For disubstitution, a sequential approach is often employed, where the first coupling is performed under milder conditions, followed by a second coupling at a less reactive site under more forcing conditions.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of this compound. Note: These are starting points, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates and desired outcomes.
Protocol 1: Regioselective Monosubstitution
This protocol aims for the selective coupling at the most reactive position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., 2M aqueous K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a two-necked round-bottom flask equipped with a magnetic stirrer and a condenser, add this compound, the arylboronic acid, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the solvent, followed by the aqueous base solution.
-
Heat the reaction mixture with stirring at 80-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sequential or One-Pot Disubstitution/Trisubstitution
This protocol outlines a general approach for introducing a second or third aryl group.
Procedure:
-
Following the completion of the first coupling (Protocol 1), the second arylboronic acid (1.1-1.5 equiv) and additional base and catalyst can be added to the reaction mixture for a one-pot sequential coupling. More forcing conditions (e.g., higher temperature, stronger base, or a different catalyst/ligand system) may be required to react at the less reactive chloro positions.
-
Alternatively, the mono-arylated product can be isolated and purified before being subjected to a second Suzuki-Miyaura coupling under optimized conditions to introduce the second aryl group. This stepwise approach often provides better control and yields for the synthesis of unsymmetrical di- or tri-arylated quinolines.
Data Presentation
The following table summarizes representative data for the Suzuki-Miyaura cross-coupling of various polychlorinated and polyhalogenated heterocyclic substrates, providing an indication of the reaction conditions and expected yields.
| Entry | Substrate | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Aryl-4-chloro-3-iodoquinoline | Arylboronic acid (2.5 equiv) | PdCl₂(PPh₃)₂ (5), PCy₃ (10) | K₂CO₃ (2) | Dioxane/H₂O | 80-90 | 18 | 60-85 | [4] |
| 2 | 2,4,7-Trichloroquinazoline | Arylboronic acid | Pd(OAc)₂ (5), PPh₃ (15) | - | - | 75 | - | High | [5] |
| 3 | 2,6-Dichloroquinoxaline | Arylboronic acid (1.3 equiv) | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 23-97 | [11] |
| 4 | 2,6-Dichloroquinoxaline | Arylboronic acid (2.5 equiv) | Pd(PPh₃)₄ (5) | 2M K₂CO₃ | 1,4-Dioxane | 120 | 12 | 26-94 | [11] |
| 5 | 4,7-Dichloroquinazoline derivative | 4-Methoxyphenylboronic acid (1.5 equiv) | Pd(PPh₃)₄ (2.5) | Na₂CO₃ (4) | DME/Ethanol | MW | - | 45 (mono) | [12] |
Disclaimer: The provided protocols and data are for informational purposes and should be adapted and optimized for specific experimental setups and substrates. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacologic Activities of 5, 6-Diaryl/heteroaryl-3-substituted-1, 2, 4- triazines as a Privileged Scaffold in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,4,6-Trichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective Buchwald-Hartwig amination of 2,4,6-trichloroquinoline. This versatile reaction allows for the controlled, stepwise introduction of amino functionalities at the C4, C2, and C6 positions, paving the way for the synthesis of a diverse library of substituted quinoline derivatives for applications in drug discovery and materials science.
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] Its broad substrate scope and functional group tolerance have made it an indispensable tool in modern organic synthesis.[2] The selective functionalization of polyhalogenated heterocycles, such as this compound, presents a unique challenge and opportunity for creating complex molecular architectures. The differential reactivity of the chloro-substituents on the quinoline ring, governed by the electronic influence of the heterocyclic nitrogen, allows for a regioselective approach to amination. Typically, the C4 and C2 positions are more activated towards nucleophilic attack than the C6 position. With careful optimization of the catalyst system and reaction conditions, selective mono-, di-, and tri-amination can be achieved.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst.[3] The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the reaction with less reactive aryl chlorides and for preventing side reactions like hydrodechlorination.[4]
Experimental Protocols
Materials and General Procedures
-
Reagents: this compound, various primary and secondary amines, palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Buchwald ligands (e.g., XPhos, SPhos, RuPhos), sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), anhydrous toluene, and anhydrous 1,4-dioxane.
-
Equipment: Schlenk flasks, reflux condenser, magnetic stirrer hotplate, inert gas (argon or nitrogen) supply, syringes, and standard laboratory glassware.
-
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be air- and moisture-sensitive; handle under an inert atmosphere. Bases such as NaOtBu are corrosive and moisture-sensitive. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Protocol 1: Selective Mono-amination at the C4-Position
This protocol describes a general procedure for the selective mono-amination of this compound at the C4 position with a representative primary amine (e.g., aniline).
-
Reaction Setup: In a glovebox, to a dry Schlenk flask, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equiv.).
-
Addition of Reactants: To the flask, add this compound (1.0 equiv.) and aniline (1.1 equiv.).
-
Solvent Addition: Add anhydrous toluene to achieve a 0.1 M concentration with respect to the this compound.
-
Reaction Conditions: Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at 80-100 °C. Stir the reaction mixture under an inert atmosphere for 4-12 hours.
-
Monitoring the Reaction: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired 4-amino-2,6-dichloroquinoline.
Protocol 2: Sequential Di-amination at the C4 and C2-Positions
This protocol outlines the subsequent amination of 4-amino-2,6-dichloroquinoline at the C2 position with a different amine (e.g., morpholine).
-
Reaction Setup: In a glovebox, to a dry Schlenk flask, add Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and K₃PO₄ (2.0 equiv.).
-
Addition of Reactants: Add the purified 4-amino-2,6-dichloroquinoline from Protocol 1 (1.0 equiv.) and morpholine (1.2 equiv.).
-
Solvent Addition: Add anhydrous 1,4-dioxane to a concentration of 0.1 M.
-
Reaction Conditions: Seal the flask and heat the mixture at 100-120 °C under an inert atmosphere for 12-24 hours.
-
Monitoring and Work-up: Follow the procedures described in Protocol 1 for monitoring the reaction and for the work-up.
-
Purification: Purify the crude product by flash column chromatography to yield the 2,4-diamino-6-chloroquinoline derivative.
Data Presentation
The following table summarizes representative, hypothetical data for the selective Buchwald-Hartwig amination of this compound under various conditions.
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 80 | 6 | 4-Anilino-2,6-dichloroquinoline | 85 |
| 2 | Morpholine | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 12 | 4-Morpholino-2,6-dichloroquinoline | 92 |
| 3 | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | Toluene | 100 | 8 | 4-(n-Butylamino)-2,6-dichloroquinoline | 78 |
| 4 | 4-Anilino-2,6-dichloroquinoline + Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 120 | 18 | 2-Morpholino-4-anilino-6-chloroquinoline | 75 |
| 5 | 4-Morpholino-2,6-dichloroquinoline + Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 110 | 24 | 2-Anilino-4-morpholino-6-chloroquinoline | 68 |
Visualizations
Experimental Workflow
Caption: General workflow for the Buchwald-Hartwig amination.
Logical Relationship of Reaction Components
References
Application Notes and Protocols for 2,4,6-Trichloroquinoline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trichloroquinoline is a versatile heterocyclic building block with significant potential in medicinal chemistry. The quinoline scaffold itself is a privileged structure, forming the core of numerous approved drugs and clinical candidates, particularly in oncology. The presence of three chlorine atoms on the this compound ring system offers multiple reactive sites for nucleophilic substitution and cross-coupling reactions, enabling the synthesis of a diverse library of derivatives. The electron-withdrawing nature of the chlorine atoms and the nitrogen atom in the quinoline ring makes the C2 and C4 positions particularly susceptible to nucleophilic attack, providing a strategic handle for introducing various pharmacophores. This document provides detailed application notes and protocols for utilizing this compound as a starting material for the synthesis of potential therapeutic agents, with a focus on kinase inhibitors.
Reactivity and Synthetic Strategy
The chlorine atoms at the C2, C4, and C6 positions of this compound exhibit differential reactivity towards nucleophilic aromatic substitution (SNAr). Generally, the C4 position is the most activated and susceptible to substitution, followed by the C2 position. The chlorine at the C6 position is the least reactive towards SNAr. This reactivity profile allows for sequential and regioselective functionalization of the quinoline core.
A primary synthetic strategy involves the selective substitution of the C4-chloro with various amines to generate 4-amino-2,6-dichloroquinoline derivatives. This scaffold is a key feature in many kinase inhibitors, where the amino group can form crucial hydrogen bond interactions within the ATP-binding pocket of the target kinase. Subsequent modifications at the C2 and C6 positions can be achieved through further nucleophilic substitutions or palladium-catalyzed cross-coupling reactions to optimize potency, selectivity, and pharmacokinetic properties.
Key Applications in Medicinal Chemistry
Derivatives of this compound are promising candidates for the development of inhibitors of various protein kinases implicated in cancer cell proliferation, survival, and angiogenesis. Key kinase targets for which quinoline-based inhibitors have shown efficacy include:
-
Epidermal Growth Factor Receptor (EGFR): Overexpression and mutations of EGFR are common in various cancers, including non-small cell lung cancer and breast cancer. The 4-anilinoquinoline scaffold is a well-established pharmacophore for EGFR inhibition.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key regulators of angiogenesis, a critical process for tumor growth and metastasis. Dual inhibition of EGFR and VEGFR can offer synergistic antitumor effects.
-
Other Tyrosine Kinases: The versatile quinoline scaffold can be adapted to target other relevant tyrosine kinases involved in oncogenic signaling pathways.
Data Presentation
The following table summarizes the in vitro cytotoxic and kinase inhibitory activities of representative 4-aminoquinoline derivatives, which are structurally analogous to compounds that can be synthesized from this compound. This data is provided to illustrate the potential of this compound class.
| Compound ID | Structure (Analogous to 2,6-dichloro-4-aminoquinoline) | Target Cell Line/Kinase | IC50/GI50 (µM) | Reference |
| A | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF-7 (Breast Cancer) | 8.22 | [1] |
| B | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast Cancer) | 7.35 | [1] |
| C | 4-Anilino-6-halo-2-phenyl-quinazoline (analogous) | HCT-116 (Colon Cancer) | 2.8 | [2] |
| D | 4-Anilino-6-halo-2-phenyl-quinazoline (analogous) | T98G (Glioblastoma) | 2.0 | [2] |
| E | 2,4-diamino-5-chloro-6-substituted quinazoline (analogous) | L1210 Leukemia | Potent Inhibition | [3] |
| F | 2,4-diamino-5-chloro-6-substituted quinazoline (analogous) | B16 Melanoma | Potent Inhibition | [3] |
| G | Quinoline derivative with thiophene at C-6 (analogous) | EGFR | 0.49 | [4] |
| H | Quinoline-pyrazoline hybrid (analogous) | EGFR | 0.0318 | [4] |
Experimental Protocols
Protocol 1: Synthesis of 4-Anilino-2,6-dichloroquinoline Derivatives
This protocol describes the regioselective nucleophilic aromatic substitution of the C4-chloro group of this compound with a substituted aniline.
Workflow Diagram:
References
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Synthesis and biological activities of 2,4-diamino-5-chloro-6-substituted quinazolines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 2,4,6-Trichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoline derivatives are a well-established and significant class of heterocyclic compounds that form the core structure of numerous kinase inhibitors.[1][2][3] Their versatile scaffold allows for extensive chemical modification to achieve high potency and selectivity against various protein kinases, which are critical targets in oncology and other therapeutic areas.[4] This document provides detailed application notes and protocols for the synthesis of a library of potential kinase inhibitors utilizing 2,4,6-trichloroquinoline as a versatile starting material. The synthetic strategy hinges on sequential nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of diverse functionalities at the 2, 4, and 6 positions of the quinoline core. This approach allows for the systematic exploration of the chemical space to develop novel inhibitors targeting key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and Ras/Raf/MEK cascades.[5][6]
Introduction
Protein kinases play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] The development of small molecule kinase inhibitors has revolutionized cancer therapy. The quinoline scaffold has proven to be a privileged structure in the design of such inhibitors, with several approved drugs incorporating this moiety.[1] The this compound scaffold offers three reactive sites for functionalization, providing a flexible platform for generating a diverse library of compounds for screening and lead optimization. The differential reactivity of the chlorine atoms at the 2, 4, and 6 positions can be exploited to achieve selective and controlled synthesis of di- and tri-substituted quinoline derivatives.
Key Target Kinases and Signaling Pathways
Kinase inhibitors derived from the quinoline scaffold have been shown to target a range of protein kinases involved in critical cancer-related signaling pathways.[7] The primary targets for inhibitors synthesized from this compound are anticipated to be receptor and non-receptor tyrosine kinases.
-
Epidermal Growth Factor Receptor (EGFR) Signaling: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the PI3K/Akt and Ras/Raf/MEK/ERK pathways, which are crucial for cell proliferation, survival, and differentiation.[5]
-
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling: VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5]
-
c-Met Signaling: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor cell proliferation, survival, invasion, and angiogenesis.[5]
-
Phosphoinositide 3-kinase (PI3K) Signaling: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival.[6]
Below is a diagram illustrating a simplified kinase signaling pathway that can be targeted by quinoline-based inhibitors.
Caption: Simplified kinase signaling pathways targeted by quinoline inhibitors.
Synthetic Protocols
The following protocols describe a general methodology for the synthesis of a library of kinase inhibitors starting from this compound. The synthesis involves a stepwise nucleophilic aromatic substitution. The reactivity of the chloro-substituents is generally C4 > C2 > C6, allowing for selective functionalization.
Protocol 1: Mono-substitution at the C4 Position
This protocol describes the selective substitution of the chlorine atom at the C4 position with an aniline moiety.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.1 - 1.5 eq)
-
Ethanol or Isopropanol
-
Concentrated HCl (catalytic amount, optional)
-
Triethylamine or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
To a round-bottom flask, add this compound and the substituted aniline.
-
Add ethanol or isopropanol as the solvent.
-
Optionally, add a catalytic amount of concentrated HCl.
-
Reflux the reaction mixture for 4-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with an aqueous solution of sodium bicarbonate to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum to yield the 4-anilino-2,6-dichloroquinoline derivative.
Protocol 2: Di-substitution at C4 and C2/C6 Positions
This protocol outlines the substitution of a second chlorine atom, typically at the C2 or C6 position, depending on the reaction conditions and the nucleophile.
Materials:
-
4-Anilino-2,6-dichloroquinoline derivative (from Protocol 1) (1.0 eq)
-
Second nucleophile (e.g., amine, aniline) (1.5 - 2.0 eq)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Potassium carbonate or Sodium hydride
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 4-anilino-2,6-dichloroquinoline derivative in DMF or DMSO.
-
Add the second nucleophile and the base (potassium carbonate or sodium hydride).
-
Heat the reaction mixture to 80-120 °C and stir for 12-48 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the di-substituted quinoline derivative.
Protocol 3: Tri-substitution
This protocol describes the substitution of the final chlorine atom.
Materials:
-
Di-substituted quinoline derivative (from Protocol 2) (1.0 eq)
-
Third nucleophile (2.0 - 3.0 eq)
-
High-boiling point solvent (e.g., N-Methyl-2-pyrrolidone (NMP), Diglyme)
-
Strong base (e.g., Sodium tert-butoxide)
-
Inert atmosphere
Procedure:
-
Follow a similar procedure to Protocol 2, using more forcing conditions (higher temperature and a stronger base) to substitute the final, less reactive chlorine atom.
-
Purification by column chromatography or recrystallization may be required to isolate the final tri-substituted quinoline product.
The overall synthetic workflow is depicted in the diagram below.
Caption: General synthetic workflow for kinase inhibitors.
Data Presentation
While specific data for kinase inhibitors directly synthesized from this compound is not extensively available in the public domain, the following tables present representative data for structurally related anilino-quinoline derivatives to illustrate their potential inhibitory activities.[4]
Table 1: Inhibitory Activity of Representative Anilino-Quinoline Derivatives against EGFR
| Compound ID | R1 (at C4) | R2 (at C6/C7) | EGFR IC50 (µM) | A431 Cell Line IC50 (µM) | Reference |
| Comp-1 | 3-chloro-4-fluoroaniline | - | 0.0075 | 0.78 | [4] |
| Comp-2 | 3-ethynylaniline | - | 0.083 | 0.08 | [4] |
| Comp-3 | 3-chloro-4-(3-fluorobenzyloxy)aniline | - | 0.092 | 0.086 | [4] |
Table 2: Inhibitory Activity of Representative Anilino-Quinoline Derivatives against c-Met
| Compound ID | R1 (at C4) | R2 (at C6/C7) | c-Met IC50 (nM) | MKN-45 Cell Line IC50 (µM) | Reference |
| Comp-4 | 2-fluoro-4-iodophenoxy | 6,7-dimethoxy | 1.04 | 0.022 | [4] |
| Comp-5 | 2-fluoro-4-chlorophenoxy | 6,7-dimethoxy | 1.86 | 0.055 | [4] |
| Comp-6 | 2-fluoro-4-bromophenoxy | 6,7-dimethoxy | 0.59 | 0.035 | [4] |
Experimental Protocols: Kinase Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase.
Materials:
-
Synthesized quinoline derivatives
-
Target kinase
-
ATP
-
Kinase-specific substrate
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the synthesized compounds in DMSO.
-
In a 96-well plate, add the kinase, the substrate, and the kinase assay buffer.
-
Add the diluted compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (usually 30 °C or 37 °C) for a specified time.
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as the ADP-Glo™ assay which measures the amount of ADP produced.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Conclusion
The this compound scaffold is a promising and versatile starting point for the synthesis of a diverse library of potential kinase inhibitors. The sequential nucleophilic aromatic substitution chemistry allows for the introduction of a wide range of functionalities at the 2, 4, and 6 positions, which are key for achieving potent and selective kinase inhibition. The protocols outlined in this document provide a solid foundation for researchers to explore the chemical space around the quinoline core and to develop novel therapeutics targeting key oncogenic kinases.
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of 2,4,6-Trichloroquinoline for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and antiviral properties. The substitution pattern on the quinoline ring plays a crucial role in modulating the pharmacological profile of these derivatives. 2,4,6-Trichloroquinoline is a versatile starting material for the synthesis of a diverse library of novel compounds for biological screening. The three chlorine atoms, activated to different degrees towards nucleophilic aromatic substitution (SNAr), allow for a sequential and regioselective introduction of various functionalities. This application note provides detailed protocols for the derivatization of this compound and the subsequent biological evaluation of the synthesized compounds, with a focus on anticancer activity.
Derivatization Strategies
The reactivity of the chlorine atoms in this compound towards nucleophiles is differential. The chlorine at position 4 is the most activated, followed by the chlorine at position 2, and lastly, the chlorine at position 6. This differential reactivity can be exploited to achieve selective substitution by carefully controlling the reaction conditions, such as temperature and the nature of the nucleophile.
A general workflow for the derivatization and screening process is outlined below.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for the sequential substitution of the chloro groups on this compound with amine nucleophiles. The conditions can be adapted for other nucleophiles such as alcohols and thiols.
Materials:
-
This compound
-
Nucleophile (e.g., primary or secondary amine)
-
Diisopropylethylamine (DIPEA) or other suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent
-
Standard laboratory glassware and purification equipment
Procedure:
-
Mono-substitution (C4-position):
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the first nucleophile (1.1 eq) and DIPEA (1.2 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Di-substitution (C2-position):
-
To a solution of the 4-substituted-2,6-dichloroquinoline (1.0 eq) in anhydrous DMF, add the second nucleophile (1.2 eq) and DIPEA (1.5 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
Follow the work-up and purification procedure described in step 1.
-
-
Tri-substitution (C6-position):
-
To a solution of the 2,4-disubstituted-6-chloroquinoline (1.0 eq) in a sealed tube, add the third nucleophile (2.0 eq) and DIPEA (2.5 eq) in a suitable high-boiling solvent (e.g., N-methyl-2-pyrrolidone).
-
Heat the reaction mixture to 120-150 °C for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After cooling, follow the work-up and purification procedure as described in step 1.
-
Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic activity of the synthesized quinoline derivatives against human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized quinoline derivatives dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
-
Incubation:
-
Incubate the plates for 48 hours at 37 °C in a 5% CO₂ atmosphere.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
-
Data Presentation
The following tables present hypothetical but representative data for the biological activity of a series of 2,4,6-trisubstituted quinoline derivatives against a panel of human cancer cell lines.
Table 1: Cytotoxicity of 2,4,6-Trisubstituted Quinoline Derivatives (IC₅₀ in µM)
| Compound | R¹ (at C4) | R² (at C2) | R³ (at C6) | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| TQ-1 | -NH(CH₂)₂OH | -NH(CH₂)₂OH | -NH(CH₂)₂OH | > 50 | > 50 | > 50 |
| TQ-2 | -NH-Ph | -NH-Ph | -NH-Ph | 15.2 | 21.8 | 18.5 |
| TQ-3 | -NH-cHex | -NH-cHex | -NH-cHex | 8.9 | 12.4 | 10.1 |
| TQ-4 | -NH-Ph-4-F | -NH-Ph-4-F | -NH-Ph-4-F | 5.6 | 7.3 | 6.8 |
| TQ-5 | -NH(CH₂)₂N(Me)₂ | -NH(CH₂)₂N(Me)₂ | -NH(CH₂)₂N(Me)₂ | 2.1 | 3.5 | 2.9 |
| Doxorubicin | - | - | - | 0.8 | 1.2 | 0.9 |
Hypothetical Signaling Pathway
Quinoline derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases. The following diagram illustrates a hypothetical signaling pathway that could be targeted by the synthesized 2,4,6-trisubstituted quinoline derivatives, leading to the inhibition of cell proliferation and induction of apoptosis.
Conclusion
The derivatization of this compound offers a promising strategy for the discovery of novel bioactive molecules. The protocols and data presented in this application note provide a framework for the synthesis and biological evaluation of a library of 2,4,6-trisubstituted quinoline derivatives. Further investigation into the structure-activity relationships and mechanism of action of the most potent compounds will be crucial for the development of new therapeutic agents.
Application Notes and Protocols for the Regioselective Functionalization of 2,4,6-Trichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the regioselective functionalization of the 2,4,6-trichloroquinoline core. This versatile scaffold presents multiple reactive sites, and controlling the regioselectivity of substitutions is crucial for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The following sections detail methodologies for selective functionalization at the C-2, C-4, and other positions of the quinoline ring through various modern synthetic strategies.
Overview of Regioselective Functionalization Strategies
The reactivity of the chlorine substituents on the this compound core is dictated by the electronic properties of the quinoline ring. The chloro groups at the C-2 and C-4 positions are activated towards nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions due to the electron-withdrawing effect of the ring nitrogen. The chlorine at the C-6 position on the benzene ring is generally less reactive towards these transformations. C-H functionalization and directed ortho-metalation offer alternative pathways for introducing substituents at other positions.
A general workflow for the functionalization of this compound is presented below.
Nucleophilic Aromatic Substitution (SNAr)
The C-4 position of this compound is the most activated site for nucleophilic aromatic substitution due to its para relationship with the ring nitrogen. This allows for the selective introduction of a variety of nucleophiles.
Data Presentation
| Entry | Nucleophile | Product | Position of Substitution | Expected Yield (%) |
| 1 | Morpholine | 4-(Morpholino)-2,6-dichloroquinoline | C-4 | > 90 |
| 2 | Sodium Methoxide | 4-Methoxy-2,6-dichloroquinoline | C-4 | > 85 |
| 3 | Aniline | N-Phenyl-2,6-dichloroquinolin-4-amine | C-4 | > 80 |
Experimental Protocol: Synthesis of 4-(Morpholino)-2,6-dichloroquinoline
-
To a solution of this compound (1.0 mmol) in dimethylformamide (DMF, 5 mL), add morpholine (1.2 mmol) and potassium carbonate (2.0 mmol).
-
Stir the reaction mixture at 80 °C for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water (50 mL) and stir for 30 minutes.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to afford the pure 4-(morpholino)-2,6-dichloroquinoline.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The regioselectivity of these reactions on this compound can be controlled by the choice of catalyst, ligands, and reaction conditions. Generally, the C-4 position is more reactive than the C-2 position in Suzuki-Miyaura couplings, while the C-2 position is often more reactive in Sonogashira couplings.[1]
Suzuki-Miyaura Coupling
This reaction is effective for the arylation of the quinoline core.
| Entry | Boronic Acid | Catalyst/Ligand | Product | Position of Substitution | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh3)4 | 4-Phenyl-2,6-dichloroquinoline | C-4 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)2/SPhos | 4-(4-Methoxyphenyl)-2,6-dichloroquinoline | C-4 | 80-90 |
| 3 | Thiophene-2-boronic acid | PdCl2(dppf) | 4-(Thiophen-2-yl)-2,6-dichloroquinoline | C-4 | 75-85 |
-
In a Schlenk flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh3)4 (0.05 mmol), and sodium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed mixture of toluene (8 mL) and water (2 mL).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired product.
References
Metal-Free Synthesis of 2,4,6-Trichloroquinoline Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline core is a privileged structure found in a wide array of pharmaceuticals, including antimalarial, antibacterial, and anticancer agents. The substitution pattern on the quinoline ring is crucial for its biological activity. Halogenated quinolines, in particular, are of significant interest due to their unique electronic properties and their ability to serve as versatile intermediates for further functionalization. Traditional syntheses of quinolines often rely on metal catalysts, which can lead to product contamination with trace metals, a significant concern in pharmaceutical development. This document outlines a metal-free approach to address this challenge.
Proposed Metal-Free Synthetic Pathway: Friedländer Annulation
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. This reaction can be catalyzed by acids or bases and can be performed under solvent-free or environmentally benign solvent conditions, making it an attractive method for green chemistry.
To synthesize 2,4,6-trichloroquinoline, a plausible approach involves the reaction of a chlorinated 2-aminoaryl carbonyl compound with a suitable C2-synthon that can introduce the chloro-substituted second ring. A potential starting material is 2-amino-4,6-dichlorobenzaldehyde.
Diagram of the Proposed Friedländer Annulation Pathway
Caption: Proposed Friedländer synthesis of this compound analogs.
Experimental Protocols
The following are generalized protocols for key metal-free reactions that can be adapted for the synthesis of this compound analogs. Researchers should optimize these conditions for their specific substrates.
Protocol 1: General Procedure for Acid-Catalyzed Friedländer Annulation
This protocol is a general guideline for the synthesis of substituted quinolines and can be adapted for the synthesis of this compound using appropriate chlorinated precursors.
Materials:
-
2-Amino-4,6-dichlorobenzaldehyde (or corresponding ketone) (1.0 eq)
-
α-Chloro carbonyl compound (e.g., chloroacetone) (1.2 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 - 0.2 eq) or Iodine (0.1 - 0.2 eq)
-
High-boiling solvent (e.g., diphenyl ether, Dowtherm A) or solvent-free conditions
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the 2-amino-4,6-dichlorobenzaldehyde (1.0 eq), the α-chloro carbonyl compound (1.2 eq), and the acid catalyst (p-TsOH or iodine, 0.1-0.2 eq).
-
If using a solvent, add the high-boiling solvent to the flask.
-
Heat the reaction mixture to the desired temperature (typically 120-180 °C) and stir for the required time (monitor by TLC).
-
Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
If the reaction was performed neat, add a suitable organic solvent (e.g., ethyl acetate) to dissolve the crude product.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound analog.
Protocol 2: Base-Catalyzed Friedländer Annulation
Materials:
-
2-Amino-4,6-dichlorobenzaldehyde (or corresponding ketone) (1.0 eq)
-
α-Chloro carbonyl compound (e.g., chloroacetone) (1.2 eq)
-
Potassium hydroxide (KOH) or sodium hydroxide (NaOH) (1.5 - 2.0 eq)
-
Ethanol or another suitable alcohol as solvent
Procedure:
-
In a round-bottom flask, dissolve the 2-amino-4,6-dichlorobenzaldehyde (1.0 eq) and the α-chloro carbonyl compound (1.2 eq) in ethanol.
-
Add a solution of KOH or NaOH (1.5 - 2.0 eq) in ethanol dropwise to the mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid solution (e.g., 1 M HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction conditions and yields for metal-free quinoline syntheses based on the literature. These should serve as a starting point for the optimization of the synthesis of this compound analogs.
Table 1: Comparison of Catalysts for Metal-Free Friedländer Synthesis
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | p-TsOH | Toluene | 110 | 6 | 85-95 |
| 2 | Iodine | Neat | 120 | 2 | 80-92 |
| 3 | KOH | Ethanol | 80 | 4 | 75-90 |
| 4 | L-proline | DMSO | 100 | 8 | 70-88 |
Table 2: Substrate Scope for a Generic Metal-Free Quinolines Synthesis
| Entry | Aniline Derivative | Carbonyl Compound | Product | Yield (%) |
| 1 | 2-Aminobenzaldehyde | Acetone | 2-Methylquinoline | 92 |
| 2 | 2-Amino-5-chlorobenzophenone | Ethyl acetoacetate | 2-Methyl-4-phenyl-6-chloroquinoline | 88 |
| 3 | 2-Aminobenzophenone | Phenylacetylene | 2,4-Diphenylquinoline | 85 |
Alternative Metal-Free Approaches
While the Friedländer synthesis is a primary recommendation, other metal-free methods for quinoline synthesis could also be adapted.
Doebner-von Miller Reaction
This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid.[1][2] A metal-free version of this reaction could potentially be employed using a chlorinated aniline as a starting material.
Iodine-Catalyzed Cyclization
Molecular iodine can act as a catalyst for the cyclization of suitably substituted anilines to form quinolines. This method is attractive due to the mild conditions and the metal-free nature of the catalyst.
Diagram of General Iodine-Catalyzed Quinolines Synthesis Workflow
Caption: Workflow for iodine-catalyzed quinoline synthesis.
Conclusion
The development of metal-free synthetic routes to highly functionalized quinolines is a significant goal in medicinal and materials chemistry. While a specific protocol for the direct metal-free synthesis of this compound remains to be explicitly documented, the adaptation of established methods, particularly the Friedländer annulation, provides a highly plausible and promising strategy. The protocols and data presented in this document offer a solid foundation for researchers to develop and optimize the synthesis of these and other polychlorinated quinoline analogs in a more sustainable and pharmaceutically acceptable manner. Further research into the application of these metal-free methods to heavily chlorinated substrates is encouraged.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4,6-Trichloroquinoline
Welcome to the technical support center for the synthesis of 2,4,6-Trichloroquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis of this polychlorinated quinoline derivative.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: this compound is typically synthesized from 2,4,6-trichloroaniline using established quinoline synthesis methodologies. The most plausible routes include the Combes synthesis, which involves the condensation of an aniline with a β-diketone, and the Doebner-von Miller reaction, which utilizes an α,β-unsaturated carbonyl compound. Another potential route is the Skraup synthesis, which employs glycerol and an oxidizing agent. Due to the electron-withdrawing nature of the chlorine atoms, 2,4,6-trichloroaniline is a deactivated aniline, which can present challenges in these reactions.[1][2][3][4]
Q2: Why is my yield of this compound consistently low when using 2,4,6-trichloroaniline as a starting material?
A2: Low yields are a common issue when using deactivated anilines like 2,4,6-trichloroaniline. The three chlorine atoms strongly withdraw electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards the initial condensation and subsequent cyclization steps inherent in many quinoline syntheses.[1] Harsher reaction conditions are often required, which can lead to an increase in side product formation.
Q3: I am observing significant tar formation in my reaction. What is the cause and how can I minimize it?
A3: Tar formation is a frequent side reaction in acid-catalyzed quinoline syntheses like the Doebner-von Miller and Skraup reactions, especially when high temperatures are employed.[1][5] This is often due to the acid-catalyzed polymerization of the carbonyl compound or other reactive intermediates. To minimize tarring, consider the following:
-
Optimize Acid Concentration: Use the minimum amount of acid catalyst necessary to promote the desired reaction.
-
Control Temperature: Avoid excessively high temperatures. Gradual heating and careful temperature monitoring are crucial.
-
Slow Addition of Reagents: Adding the carbonyl compound or the acid slowly to the reaction mixture can help to control the reaction rate and minimize side reactions.[5]
Q4: My final product is a mixture of isomers. How can I improve the regioselectivity?
A4: The formation of regioisomers is a known challenge in the Combes synthesis when an unsymmetrical β-diketone is used.[2] The substitution pattern on the aniline can influence the position of the cyclization. With the highly substituted 2,4,6-trichloroaniline, steric hindrance and electronic effects will play a significant role in directing the cyclization. To improve regioselectivity, you can:
-
Choose a Symmetrical β-Diketone: Using a symmetrical β-diketone like acetylacetone will yield a single constitutional isomer.
-
Modify the Catalyst: The choice of acid catalyst can sometimes influence the isomeric ratio.
-
Purification: Careful column chromatography or recrystallization may be necessary to separate the desired isomer.
Q5: How can I effectively purify the crude this compound?
A5: Purification of polychlorinated aromatic compounds can be challenging due to their similar polarities and potential for co-elution. Common purification techniques include:
-
Column Chromatography: Silica gel chromatography is a standard method. A non-polar eluent system, such as a hexane/ethyl acetate gradient, is typically effective. For compounds that are sensitive to acidic silica, using deactivated silica gel (e.g., treated with triethylamine) can prevent decomposition.[6][7]
-
Recrystallization: Recrystallization from a suitable solvent or solvent mixture can be a highly effective final purification step to obtain a product of high purity.
-
Soxhlet Extraction: For removing impurities from a solid crude product, Soxhlet extraction can be a useful technique.[6]
Troubleshooting Guides
Issue 1: Low or No Conversion of 2,4,6-Trichloroaniline
| Symptom | Possible Cause | Troubleshooting Steps |
| TLC or GC-MS analysis shows a large amount of unreacted 2,4,6-trichloroaniline. | Deactivated Starting Material: The electron-withdrawing chlorine atoms significantly reduce the nucleophilicity of the aniline.[1] | 1. Increase Reaction Temperature: Carefully increase the reaction temperature in increments to find the optimal point for conversion without excessive side product formation. 2. Use a Stronger Acid Catalyst: Employ a stronger Brønsted or Lewis acid to promote the initial condensation. 3. Increase Reaction Time: Monitor the reaction over a longer period to allow for complete conversion. |
| Insufficient Catalyst Activity: The acid catalyst may be old, hydrated, or used in an insufficient amount. | 1. Use Fresh Catalyst: Ensure the acid catalyst is fresh and anhydrous. 2. Increase Catalyst Loading: Incrementally increase the molar ratio of the catalyst to the aniline. |
Issue 2: Formation of Polymeric Material and Tar
| Symptom | Possible Cause | Troubleshooting Steps |
| The reaction mixture becomes a dark, viscous, or solid mass, making workup and purification difficult. | Polymerization of Carbonyl Compound: Acid-catalyzed self-condensation of the β-diketone or α,β-unsaturated carbonyl is a common side reaction.[1][5] | 1. Slow Addition: Add the carbonyl compound dropwise to the heated reaction mixture. 2. Lower Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. 3. Use a Co-solvent: In some cases, using a co-solvent can help to solubilize intermediates and reduce polymerization. |
| Degradation at High Temperatures: The starting materials or product may be degrading under the harsh reaction conditions. | 1. Optimize Temperature and Time: Find a balance between temperature and reaction time to maximize product formation and minimize degradation. |
Issue 3: Incomplete Cyclization or Oxidation
| Symptom | Possible Cause | Troubleshooting Steps |
| Isolation of intermediates such as the initial enamine adduct or a dihydroquinoline derivative. | Insufficiently Strong Cyclization Conditions: The energy barrier for the electrophilic aromatic substitution (cyclization) step is high due to the deactivated ring. | 1. Stronger Acid/Higher Temperature: Use a stronger acid catalyst (e.g., polyphosphoric acid) or a higher reaction temperature to promote cyclization. 2. Dehydrating Agent: Ensure sufficient dehydrating conditions to drive the equilibrium towards the cyclized product. |
| Inadequate Oxidation (in Doebner-von Miller/Skraup): The oxidizing agent is not potent enough or is used in insufficient quantity to convert the dihydroquinoline intermediate to the final aromatic product.[1] | 1. Choice of Oxidant: Use a suitable oxidizing agent (e.g., nitrobenzene in Skraup, or air oxidation catalyzed by a Lewis acid in Doebner-von Miller). 2. Stoichiometry of Oxidant: Ensure an adequate amount of the oxidizing agent is present. |
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound via Combes Synthesis
This protocol describes a general procedure for the synthesis of 2,4,6-trichloro-substituted quinoline using 2,4,6-trichloroaniline and acetylacetone.
Materials:
-
2,4,6-Trichloroaniline
-
Acetylacetone
-
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
-
Ice
-
Sodium Hydroxide (NaOH) solution (10%)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Condensation: In a round-bottom flask equipped with a reflux condenser, combine 2,4,6-trichloroaniline (1.0 eq) and acetylacetone (1.1 eq).
-
Acid Addition: Cool the mixture in an ice bath. Slowly and with vigorous stirring, add concentrated sulfuric acid or polyphosphoric acid (a sufficient amount to ensure a stirrable paste).
-
Cyclization: After the addition is complete, slowly heat the reaction mixture to 100-120 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution with a 10% NaOH solution until the pH is approximately 8-9.
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient, followed by recrystallization if necessary.
Protocol 2: Purification of Crude this compound
Materials:
-
Crude this compound
-
Silica Gel (for column chromatography)
-
Hexane
-
Ethyl Acetate
-
Triethylamine (optional)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane. If the crude product shows signs of degradation on a TLC plate, consider adding 0.5-1% triethylamine to the eluent to deactivate the silica gel.
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with 100% hexane and gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Reaction and Side Product Pathways
Caption: Plausible reaction pathways and common side products in the Combes and Doebner-von Miller syntheses of this compound.
References
Technical Support Center: Purification of 2,4,6-Trichloroquinoline Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,4,6-trichloroquinoline derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound derivatives, presented in a question-and-answer format.
Issue 1: Product Decomposition or Significant Tailing during Silica Gel Column Chromatography
-
Question: I am attempting to purify my this compound derivative using standard silica gel column chromatography, but I'm observing significant tailing (streaking) on the TLC plate and poor separation on the column. In some cases, I suspect the compound is decomposing. What is causing this and how can I fix it?
-
Answer: This is a common issue when purifying quinoline derivatives. The basicity of the quinoline nitrogen atom leads to strong interactions with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can cause tailing, irreversible adsorption (low recovery), or even acid-catalyzed decomposition of sensitive derivatives.
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites by adding a small amount of a basic modifier to your mobile phase. A common choice is 0.5-2% triethylamine (NEt₃) in your eluent (e.g., Hexane/Ethyl Acetate).[1] You can also prepare a slurry of the silica gel with the amine-containing eluent before packing the column.
-
Use an Alternative Stationary Phase:
-
Work Quickly: Minimize the contact time between your compound and the silica gel by running the column as efficiently as possible.
-
Issue 2: Difficulty Finding a Suitable Recrystallization Solvent
-
Question: My crude this compound derivative is an oil or a waxy solid, and I'm struggling to find a solvent system for recrystallization. It either dissolves in everything or nothing at all.
-
Answer: Finding the right solvent is key to successful recrystallization. The ideal solvent should dissolve the compound well when hot but poorly when cold. Given the likely non-polar nature of this compound, single non-polar solvents or a two-solvent system are good starting points.
Troubleshooting Steps:
-
Systematic Solvent Screening: Test the solubility of a small amount of your crude product in a range of solvents at room temperature and upon heating. Good candidates to screen include ethanol, acetone, toluene, ethyl acetate, and hexane.
-
Try a Two-Solvent System: This is often effective when a single solvent fails. Dissolve your compound in a minimum amount of a "good" solvent (one in which it is highly soluble, e.g., acetone or ethyl acetate) at boiling point. Then, add a "bad" or "anti-solvent" (one in which it is poorly soluble, e.g., hexane or water) dropwise until the solution becomes cloudy (the cloud point).[3][4] Reheat to get a clear solution, and then allow it to cool slowly.
-
Address "Oiling Out": If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or the boiling point of the solvent being higher than the melting point of your compound. Try using a more dilute solution, a lower-boiling point solvent, or cooling the solution more slowly.
-
Issue 3: Co-elution of Impurities in Reversed-Phase HPLC
-
Question: I am using reversed-phase HPLC (C18 column) to purify my product, but an impurity is co-eluting with my main peak. How can I improve the separation?
-
Answer: Co-elution in HPLC occurs when compounds have very similar polarities and interactions with the stationary phase. Optimizing the mobile phase and gradient is crucial for improving resolution.
Strategies for Better Separation:
-
Optimize the Mobile Phase Gradient: A shallower gradient (a slower increase in the organic solvent percentage over a longer time) can significantly improve the resolution between closely eluting peaks.
-
Change the Organic Modifier: If you are using an acetonitrile/water system, try switching to a methanol/water system. Methanol has different solvent properties and can alter the selectivity of the separation.
-
Consider Alternative Stationary Phases: For challenging separations of aromatic compounds, a phenyl-hexyl or a pentafluorophenyl (PFP) column can offer different pi-pi interactions compared to a standard C18 column, potentially resolving the co-eluting peaks.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities I might encounter in the synthesis of this compound derivatives?
-
A1: Common impurities often arise from the starting materials or side reactions during synthesis. For syntheses involving chlorination, you may find isomers with different chlorination patterns (e.g., 2,4-dichloro or 2,6-dichloroquinolines) or over-chlorinated products. If a Friedländer synthesis is used, impurities can include unreacted starting materials or byproducts from self-condensation of the carbonyl reactant.[5][6]
-
-
Q2: Is it better to use normal-phase or reversed-phase chromatography for these compounds?
-
A2: The choice depends on the specific derivative's polarity. This compound itself is a relatively non-polar molecule, making it a good candidate for normal-phase chromatography on silica gel (with the precautions mentioned in Issue 1) or alumina. Typical eluents would be hexane/ethyl acetate or hexane/dichloromethane mixtures.[7] However, if your derivative has polar functional groups, or if you are experiencing decomposition on silica, reversed-phase HPLC on a C18 column is an excellent alternative.[1]
-
-
Q3: My purified this compound derivative is a solid. How can I assess its purity quantitatively?
-
A3: Several methods can be used for quantitative purity analysis:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a UV detector is the most common and reliable technique. Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is suitable for volatile and thermally stable derivatives and can provide high resolution for separating closely related impurities.[1]
-
Quantitative NMR (qNMR): This is a primary method that can determine purity with high accuracy without needing a reference standard of the compound itself. It involves comparing the integral of a signal from the analyte with that of a certified internal standard of known concentration.[1]
-
-
-
Q4: Can I use an acid-base extraction as a preliminary purification step?
-
A4: Yes, this can be a very effective way to remove non-basic organic impurities or acidic byproducts. Dissolve the crude mixture in an organic solvent (like dichloromethane or ethyl acetate) and extract with a dilute acid (e.g., 1M HCl). The basic this compound derivative will move into the aqueous layer as its hydrochloride salt. The layers are then separated, and the aqueous layer is basified (e.g., with 1M NaOH or NaHCO₃) to precipitate the purified free base, which can then be extracted back into an organic solvent.
-
Data Presentation
The following tables provide representative data for the purification of a hypothetical this compound derivative.
Table 1: Comparison of Purification by Column Chromatography Techniques
| Technique | Stationary Phase | Mobile Phase | Initial Purity (by HPLC) | Final Purity (by HPLC) | Recovery |
| Standard Flash | Silica Gel | 10% Ethyl Acetate in Hexane | 85% | 92% (with tailing) | 70% |
| Modified Flash | Silica Gel | 10% Ethyl Acetate in Hexane + 1% NEt₃ | 85% | 98.5% | 88% |
| Flash | Neutral Alumina | 15% Ethyl Acetate in Hexane | 85% | 99.1% | 92% |
Table 2: Recrystallization Solvent Screening Results
| Solvent / System | Solubility at 25°C | Solubility at Boiling | Crystal Formation on Cooling | Purity of Crystals (by HPLC) |
| Ethanol | Sparingly Soluble | Very Soluble | Yes, fine needles | 97.5% |
| Hexane | Insoluble | Sparingly Soluble | No | - |
| Toluene | Soluble | Very Soluble | No | - |
| Acetone/Hexane (2-solvent) | - | - | Yes, prisms | 99.5% |
| Ethyl Acetate/Hexane (2-solvent) | - | - | Yes, plates | 99.3% |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography on Deactivated Silica Gel
-
Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate mobile phase. A good system will give the desired compound an Rf value of approximately 0.2-0.3. For a non-polar compound like this compound, start with hexane/ethyl acetate or hexane/dichloromethane mixtures.
-
Mobile Phase Preparation: Prepare the chosen mobile phase and add 0.5-1% triethylamine (NEt₃) by volume to deactivate the silica gel.
-
Column Packing:
-
Prepare a slurry of silica gel in the prepared mobile phase.
-
Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the top of the silica bed is flat and add a thin layer of sand for protection.
-
-
Sample Loading:
-
Dissolve the crude this compound derivative in a minimum amount of the mobile phase or a stronger solvent like dichloromethane.
-
Adsorb this solution onto a small amount of silica gel by removing the solvent under reduced pressure.
-
Carefully add the resulting dry powder to the top of the column.
-
-
Elution:
-
Begin eluting with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Two-Solvent Recrystallization
-
Solvent Selection: Identify a "good" solvent in which the compound is soluble when hot (e.g., acetone, ethyl acetate) and a "bad" anti-solvent in which it is insoluble (e.g., hexane, heptane). The two solvents must be miscible.[8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent required to fully dissolve the compound.
-
Induce Crystallization: While the solution is still hot, add the "bad" solvent dropwise until a persistent cloudiness is observed. If too much is added, add a few drops of the hot "good" solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing and Drying: Wash the crystals with a small amount of the cold solvent mixture to remove any remaining impurities. Dry the crystals under vacuum.
Visualizations
Caption: Workflow for selecting a purification method.
Caption: Troubleshooting decomposition on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Quinoline synthesis [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. mt.com [mt.com]
Technical Support Center: High-Yield Synthesis of Polychlorinated Quinolines
Welcome to the Technical Support Center for Polychlorinated Quinoline Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the synthesis of these crucial compounds. Below, you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to help you overcome low yields and other experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges leading to low yields in polychlorinated quinoline synthesis?
Low yields in polychlorinated quinoline synthesis can stem from several factors, depending on the chosen synthetic route. For classical methods like the Skraup or Doebner-von Miller reactions followed by chlorination, harsh reaction conditions, including the use of strong acids and high temperatures, often lead to the formation of difficult-to-remove tar and other side products, which significantly lowers the overall yield.[1][2] In direct chlorination approaches, controlling the regioselectivity and the degree of chlorination is a major challenge, often resulting in a mixture of products that are difficult to separate and purify. Furthermore, the synthesis of quinolines from already chlorinated precursors can be hampered by the electronic effects of the chlorine substituents, which can deactivate the starting materials towards the desired cyclization reactions.
Q2: I am observing significant tar formation in my Skraup synthesis of a quinoline precursor. How can I minimize this?
Tar formation is a common issue in the Skraup synthesis due to the highly exothermic nature of the reaction and the strong acidic conditions.[1] To mitigate tarring, consider the following strategies:
-
Use of a Moderator: The addition of a moderating agent like ferrous sulfate (FeSO₄) or boric acid can help to control the reaction's vigor.
-
Controlled Reagent Addition: Slow and careful addition of concentrated sulfuric acid with efficient cooling is crucial.
-
Microwave-Assisted Synthesis: Employing microwave irradiation as a heating source can significantly reduce reaction times and improve yields by minimizing tar formation.[2]
-
Ionic Liquids: Replacing concentrated sulfuric acid with a Brønsted-acidic ionic liquid can lead to a cleaner reaction and may even eliminate the need for an external oxidant.[1][2]
Q3: My Doebner-von Miller reaction for a substituted quinoline is resulting in a low yield due to polymerization. What can I do to prevent this?
The acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone is a frequent side reaction in the Doebner-von Miller synthesis.[2] To address this and improve your yield, you can:
-
Implement a Biphasic Reaction Medium: By sequestering the carbonyl compound in an organic phase, you can drastically reduce its polymerization in the acidic aqueous phase.[2]
-
Slow Addition of Reactants: Maintaining a low concentration of the carbonyl compound by adding it slowly to the reaction mixture can disfavor self-condensation.
Q4: I am struggling with controlling the regioselectivity during the direct chlorination of a quinoline derivative. How can I achieve better control?
Achieving high regioselectivity in the direct chlorination of quinolines can be challenging. The substitution pattern is influenced by the electronic properties of the quinoline ring and any existing substituents. Here are some strategies to improve regioselectivity:
-
Directed C-H Functionalization: Recent advances have shown that specific directing groups on the quinoline scaffold can lead to highly regioselective halogenation at positions that are typically difficult to access. For instance, 8-substituted quinolines can be selectively halogenated at the C5 position.
-
Catalyst Selection: The choice of catalyst and reaction conditions can significantly influence the regiochemical outcome. For example, metal-free protocols using reagents like trihaloisocyanuric acid have been developed for regioselective C-H halogenation.
-
Protecting Groups: In some cases, temporarily protecting certain positions on the quinoline ring can direct the chlorination to the desired sites.
Troubleshooting Guides
Issue 1: Low Yield in the Friedländer Synthesis of a Polysubstituted Quinoline
Question: I am attempting a Friedländer synthesis to prepare a polysubstituted quinoline, but my yields are consistently low. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in the Friedländer synthesis can be attributed to several factors. Here is a step-by-step troubleshooting guide:
-
Assess Catalyst Choice and Loading: The Friedländer reaction can be catalyzed by both acids and bases. If you are using a base-catalyzed approach and observing low yields, consider switching to an acid catalyst, or vice-versa. Modern methods often employ Lewis acids like Yttrium(III) trifluoromethanesulfonate (Y(OTf)₃) or Brønsted acids.[3] Experiment with different catalyst loadings to find the optimal concentration.
-
Evaluate Reaction Temperature and Time: The reaction may require heating to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. In some cases, running the reaction at a lower temperature for a longer duration can minimize side reactions.
-
Check Reagent Purity: Impurities in your starting materials (2-aminoaryl ketone and α-methylene ketone) can interfere with the reaction. Ensure your reagents are pure before starting the synthesis.
-
Consider Solvent Effects: The choice of solvent can influence the reaction outcome. While alcohols are commonly used, other solvents like acetonitrile may offer better results depending on the specific substrates.[1]
-
Address Regioselectivity with Unsymmetrical Ketones: If you are using an unsymmetrical ketone, you may be forming a mixture of regioisomers, which can complicate purification and lower the yield of the desired product.[3] Consider using a symmetrical ketone if possible, or explore catalyst systems known to favor the formation of one regioisomer.[3]
Issue 2: Incomplete Chlorination or Formation of Multiple Chlorinated Products
Question: I am trying to synthesize a specific polychlorinated quinoline via direct chlorination, but I am either getting incomplete chlorination or a mixture of di-, tri-, and tetrachlorinated products. How can I improve the selectivity?
Answer: Controlling the degree of chlorination is a common challenge. Here’s a troubleshooting workflow:
Caption: Troubleshooting workflow for direct chlorination of quinolines.
-
Verify Chlorinating Agent and Stoichiometry: The choice and amount of chlorinating agent are critical. For less reactive quinolines, a stronger chlorinating agent might be necessary. Carefully control the stoichiometry of the chlorinating agent to favor the desired degree of chlorination. Stepwise addition of the chlorinating agent can sometimes improve selectivity.
-
Adjust Reaction Conditions: Temperature and reaction time play a significant role. Lowering the temperature may increase selectivity by favoring the kinetic product. Monitor the reaction closely by GC-MS or LC-MS to stop it at the optimal point before over-chlorination occurs.
-
Modify Catalyst System: If using a catalyzed reaction, the catalyst can influence both the rate and regioselectivity of chlorination. Experiment with different Lewis acid catalysts or explore metal-free conditions.
-
Consider an Alternative Synthetic Route: If direct chlorination proves too difficult to control, synthesizing the desired polychlorinated quinoline from a pre-chlorinated precursor, such as a chlorinated aniline, might be a more viable strategy.[4][5] The aza-Diels-Alder (Povarov) reaction is a modern approach that has been successfully used for this purpose.[5][6]
Data Presentation
Table 1: Comparison of Yields in Different Quinoline Synthesis Methods
| Synthesis Method | Starting Materials | Catalyst/Reagents | Typical Yield (%) | Reference |
| Skraup Synthesis | Aniline, Glycerol | H₂SO₄, Nitrobenzene | Variable, often low due to tar | [1] |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid (e.g., HCl) | Moderate, can be low due to polymerization | [2] |
| Friedländer Annulation | 2-Aminoaryl Ketone, α-Methylene Ketone | Y(OTf)₃ | High | [1] |
| Povarov Reaction (for chlorinated quinolines) | Chlorinated Aldimine, Alkyne | BF₃·OEt₂, Chloranil | 26-89 | [5] |
| Metal-Free C5-Halogenation | 8-Substituted Quinoline | Trihaloisocyanuric Acid | Good to Excellent | [7][8] |
Experimental Protocols
Protocol 1: Aza-Diels-Alder Synthesis of a Chlorinated Quinoline
This protocol is based on a representative procedure for synthesizing chlorinated quinolines via a modified Povarov reaction.[5]
Materials:
-
Aryl aldimine (e.g., from a chlorinated aniline) (1.06 mmol)
-
1-Ethynylnaphthalene (0.914 mmol)
-
Chloranil (1.80 mmol)
-
Molecular sieves (3 Å)
-
Chloroform (30 mL)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (2.7 mmol)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Brine solution
Procedure:
-
In a dry flask under an argon atmosphere, dissolve the aryl aldimine, 1-ethynylnaphthalene, and chloranil in chloroform.
-
Add molecular sieves to the solution.
-
Add BF₃·OEt₂ to the reaction mixture.
-
Heat the mixture to 70 °C and stir for 24 hours.
-
Cool the reaction to room temperature.
-
Dissolve the resulting solids in dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, deionized water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Metal-Free Regioselective C5-Chlorination of an 8-Substituted Quinoline
This protocol is a general method for the C5-chlorination of 8-substituted quinolines.[7][8]
Materials:
-
8-Substituted quinoline (1.0 equiv)
-
Trichloroisocyanuric acid (TCCA) (0.36 equiv)
-
Solvent (e.g., Dichloromethane)
Procedure:
-
Dissolve the 8-substituted quinoline in the chosen solvent at room temperature under air.
-
Add TCCA to the solution in one portion.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a suitable quenching agent (e.g., sodium thiosulfate solution).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: Decision tree for selecting a synthetic strategy.
Caption: A generalized experimental workflow for synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. US3567732A - Process for the preparation of chlorinated quinolines - Google Patents [patents.google.com]
- 5. An aza-Diels–Alder approach to chlorinated quinolines, benzoquinolines, and polybenzoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04107A [pubs.rsc.org]
Managing regioselectivity in reactions with 2,4,6-Trichloroquinoline
Welcome to the technical support center for managing reactions with 2,4,6-Trichloroquinoline. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals control regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order of the chloro-substituents on this compound?
A1: The reactivity of the chloro-substituents is highly dependent on the reaction type. Generally, the C2 and C4 positions are significantly more reactive than the C6 position.
-
In Nucleophilic Aromatic Substitution (SNAr) , the C4 position is often the most electrophilic and susceptible to attack, influenced by the electron-withdrawing effect of the quinoline nitrogen.[1][2][3][4]
-
In Palladium-Catalyzed Cross-Coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the C2 position is typically the most reactive. This is attributed to the coordination of the quinoline nitrogen to the palladium catalyst, which facilitates oxidative addition at the adjacent C2-Cl bond.[5] The C6-Cl bond is the least reactive in both cases and usually requires more forcing conditions to react.
Q2: Can I achieve selective functionalization at the C6 position?
A2: Yes, but it requires a strategic approach. Direct selective functionalization at C6 in the presence of the more reactive C2 and C4 chlorides is challenging. A common strategy is to first react the C2 and C4 positions and then functionalize the C6 position under more vigorous conditions. Alternatively, a blocking/deblocking strategy might be necessary for certain transformations.
Q3: What is the main difference between kinetic and thermodynamic control in these reactions?
A3: These concepts determine the final product ratio under different conditions.[6][7][8]
-
Kinetic Control favors the product that is formed fastest (i.e., has the lowest activation energy).[9][10] For this compound, reactions at the C2 or C4 positions are typically the kinetic products. These conditions usually involve lower temperatures and shorter reaction times.[6][8]
-
Thermodynamic Control favors the most stable product. This requires reversible reaction conditions, typically achieved with higher temperatures and longer reaction times, allowing the initial products to equilibrate to the most stable isomer.[6][9][10]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Q: My SNAr reaction with an amine nucleophile is giving me a mixture of 2- and 4-substituted products, but I want to favor the C4-isomer. What should I do?
A: Achieving high selectivity for the C4 position in SNAr reactions is a common goal. The C4 carbon is generally more electron-deficient.[1][2] Here are steps to troubleshoot and optimize your reaction:
-
Lower the Reaction Temperature: SNAr reactions are often under kinetic control. Lowering the temperature (e.g., from room temperature to 0 °C or -78 °C) can increase selectivity by favoring the pathway with the lowest activation energy, which is typically attack at C4.
-
Change the Solvent: The solvent can influence the stability of the Meisenheimer intermediate. Aprotic polar solvents like DMF or DMSO are common, but exploring less polar solvents like THF or Dioxane can sometimes alter the regiochemical outcome.
-
Vary the Base: If you are using a base to deprotonate your nucleophile, its strength and steric bulk can be critical. A weaker base or a sterically hindered base may improve selectivity.
-
Consider the Nucleophile: The nature of the nucleophile itself plays a role. Less reactive (i.e., "softer") nucleophiles may exhibit higher selectivity for the C4 position.
Issue 2: Incorrect Regioselectivity in Suzuki-Miyaura Cross-Coupling
Q: I want to perform a Suzuki coupling at the C4 position, but the reaction is exclusively happening at the C2 position. How can I reverse this selectivity?
A: The inherent reactivity for palladium-catalyzed coupling is highest at C2 due to nitrogen coordination.[5] To override this preference and target the C4 (or C6) position, you must modify the catalytic system.
-
Ligand Selection is Critical: This is the most important factor. The default C2 selectivity is often observed with standard phosphine ligands like PPh₃. To direct the reaction to C4, sterically bulky N-heterocyclic carbene (NHC) ligands (e.g., IPr, SIPr) have been shown to be effective in overriding the directing effect of the nitrogen atom.[11]
-
Choice of Palladium Precatalyst: While Pd(PPh₃)₄ or Pd(OAc)₂ are common, specialized precatalysts designed for challenging couplings, such as PEPPSI-IPr, can provide superior C4 selectivity.[11]
-
Base and Solvent Optimization: The combination of base and solvent can influence the catalytic cycle. For difficult couplings, a switch from aqueous bases (e.g., Na₂CO₃, K₂CO₃) to non-aqueous conditions using bases like K₃PO₄ or Cs₂CO₃ in solvents like Dioxane or Toluene can be beneficial.
Issue 3: Low or No Reactivity at the C6 Position
Q: I have successfully functionalized the C2 and C4 positions and now want to perform a Suzuki coupling at C6, but the reaction is not working.
A: The C6-Cl bond is significantly less reactive than the C2 and C4 bonds. Overcoming this low reactivity requires more forcing conditions and a highly active catalyst.
-
Increase Temperature: High temperatures (e.g., >120 °C), often with microwave irradiation, are typically necessary to activate the C6-Cl bond.
-
Use a High-Activity Catalyst System: This is crucial. Catalyst systems known for activating aryl chlorides are required. This includes palladium catalysts with highly electron-donating and sterically bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) or NHC ligands.
-
Screen Different Boron Reagents: If a boronic acid is not reactive enough, consider using a more reactive organoboron species like a boronate ester or a potassium trifluoroborate salt.
-
Ensure Anhydrous Conditions: For high-temperature reactions, strictly anhydrous conditions are essential to prevent catalyst decomposition and side reactions.
Data Presentation: Regioselectivity in Cross-Coupling
The following table summarizes representative outcomes for the regioselective Suzuki-Miyaura coupling of a generic chloro-substituted N-heterocycle, illustrating the impact of ligands on product distribution.
| Catalyst System | Ligand | Target Position | Typical Outcome | Rationale |
| Pd(OAc)₂ / PPh₃ | Triphenylphosphine | C2 | High selectivity for C2 | Coordination of quinoline nitrogen directs catalyst to the ortho C2 position.[5] |
| Pd₂(dba)₃ / SPhos | Buchwald Ligand | C6 (after C2/C4 reacted) | Moderate to good yield at C6 | Highly active catalyst capable of activating the less reactive C6-Cl bond. |
| PEPPSI-IPr | NHC Ligand (IPr) | C4 | High selectivity for C4 | Steric bulk of the NHC ligand overrides the N-directing effect, favoring the more sterically accessible C4 position.[11] |
Mandatory Visualizations
Caption: Logical relationships governing regioselectivity.
Caption: Experimental workflow for reaction optimization.
Caption: Decision pathway for troubleshooting experiments.
Experimental Protocols
Protocol 1: C4-Selective Nucleophilic Aromatic Substitution (SNAr) with a Primary Amine
This protocol aims to selectively substitute the chlorine at the C4 position.
Materials:
-
This compound (1.0 equiv)
-
Primary Amine (e.g., Benzylamine) (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel (round-bottom flask with stir bar)
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add DIPEA (1.5 equiv) to the stirred solution, followed by the dropwise addition of the primary amine (1.1 equiv).
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.
-
Workup: Once the starting material is consumed, quench the reaction by pouring it into cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired 4-amino-2,6-dichloroquinoline product.
Protocol 2: C2-Selective Suzuki-Miyaura Cross-Coupling
This protocol targets the most reactive C2 position using standard palladium catalysis.[12][13]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (e.g., Phenylboronic acid) (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv) as a 2M aqueous solution
-
1,4-Dioxane
-
Reaction vessel (sealed tube or reflux setup)
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Reaction Setup: To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.
-
Solvent and Base Addition: Add 1,4-dioxane, followed by the 2M aqueous solution of Na₂CO₃ (2.0 equiv). The typical solvent ratio is 4:1 Dioxane:Water.
-
Heating: Seal the vessel and heat the reaction mixture to 90 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired 2-aryl-4,6-dichloroquinoline product.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. lassbio.com.br [lassbio.com.br]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. jackwestin.com [jackwestin.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
Preventing byproduct formation in nucleophilic substitution of 2,4,6-Trichloroquinoline
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize byproduct formation during the nucleophilic substitution of 2,4,6-trichloroquinoline.
Troubleshooting Guide
Issue 1: Low Yield of Monosubstituted Product and Formation of Di- or Trisubstituted Byproducts
-
Question: My reaction is producing significant amounts of di- and/or trisubstituted quinolines, reducing the yield of my desired monosubstituted product. How can I improve the selectivity for monosubstitution?
-
Answer: The formation of multiple substitution products is a common issue when all three chlorine atoms on the quinoline ring are susceptible to nucleophilic attack. To favor monosubstitution, consider the following strategies:
-
Control Stoichiometry: Carefully control the stoichiometry of your nucleophile. Use of a large excess of the nucleophile will drive the reaction towards multiple substitutions. Start with a 1:1 molar ratio of the nucleophile to this compound and adjust as needed based on reaction monitoring.
-
Slow Addition of Nucleophile: Instead of adding the nucleophile all at once, employ a slow, dropwise addition. This maintains a low instantaneous concentration of the nucleophile, favoring the initial substitution and minimizing subsequent reactions.
-
Lower Reaction Temperature: Higher temperatures often provide the activation energy for less favorable subsequent substitutions. Running the reaction at a lower temperature (e.g., 0 °C or room temperature) for a longer duration can significantly improve selectivity for the monosubstituted product.[1]
-
Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIEA) instead of smaller amines like triethylamine (TEA), which can sometimes act as a competing nucleophile.[2]
-
Issue 2: Incorrect Regioisomer Formed (e.g., Substitution at C2 instead of C4)
-
Question: I am observing the formation of an undesired regioisomer. How can I control the position of the nucleophilic attack?
-
Answer: The C2 and C4 positions of the quinoline ring are both activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.[3] The inherent reactivity of these positions can be similar, leading to mixtures of isomers. To enhance regioselectivity:
-
Temperature Control: The C4 position in related polychlorinated heterocycles is often more reactive at lower temperatures.[4] Attempt the reaction at a reduced temperature to favor substitution at the more kinetically favored position.
-
Nucleophile Choice: The steric bulk of the nucleophile can influence the site of attack. A bulkier nucleophile may preferentially attack the less sterically hindered position.
-
Solvent Effects: The polarity of the solvent can influence the stability of the Meisenheimer intermediate and thus the reaction pathway. Experiment with a range of solvents (e.g., polar aprotic like DMF or acetonitrile, and nonpolar like toluene) to find the optimal conditions for your desired isomer.
-
Issue 3: Presence of Hydroxylated Byproducts (Chloro-hydroxyquinolines or Quinolinols)
-
Question: My product is contaminated with hydroxylated impurities. What is the cause and how can I prevent this?
-
Answer: Hydroxylated byproducts are typically the result of hydrolysis of the C-Cl bonds. This can occur if water is present in the reaction mixture, especially under basic conditions.
-
Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that anhydrous solvents and reagents are used. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.
-
Choice of Base: If using a base, opt for an anhydrous, non-hydroxide base like potassium carbonate or DIEA. Avoid aqueous basic workups until the reaction is complete and the desired product is stable under those conditions. In some cases, hydrolysis can be a significant side reaction with hydroxide ions.[5]
-
Issue 4: Formation of Byproducts Derived from the Solvent
-
Question: I have identified a byproduct where a solvent molecule has been incorporated into the product structure. How can this be avoided?
-
Answer: Solvents, particularly alcohols, can act as nucleophiles, especially at elevated temperatures, leading to the formation of alkoxy-substituted byproducts.[2]
-
Select an Inert Solvent: Choose a solvent that is less likely to participate in the reaction. Aprotic solvents such as DMF, acetonitrile, THF, or toluene are generally preferred over protic solvents like alcohols if this side reaction is observed.
-
Temperature Management: If an alcohol is the required solvent, conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate to minimize the competing solvent nucleophilic attack.
-
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the chloro groups on this compound?
A1: Based on the electronic effects in the quinoline ring system, the C2 and C4 positions are the most activated towards nucleophilic aromatic substitution.[3] The relative reactivity between C2 and C4 can be influenced by the specific nucleophile and reaction conditions. The C6 position is generally the least reactive.
Q2: Which analytical techniques are best for monitoring the reaction and identifying byproducts?
A2: A combination of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is excellent for monitoring the progress of the reaction. For the identification of byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective for determining molecular weights, and Nuclear Magnetic Resonance (NMR) spectroscopy is essential for detailed structural elucidation of the desired product and any isolated byproducts.
Q3: Can tertiary amines like triethylamine (TEA) be used as a base in these reactions?
A3: While TEA is a common base, it can sometimes act as a nucleophile in substitution reactions with highly reactive electrophiles, leading to the formation of quaternary ammonium salts or other byproducts.[2] It is often safer to use a more sterically hindered and less nucleophilic base like N,N-diisopropylethylamine (DIEA) to minimize this side reaction.
Q4: How can I purify my desired product from the various byproducts?
A4: Column chromatography is the most common and effective method for separating the desired substituted quinoline from unreacted starting material, regioisomers, and other byproducts. The choice of eluent will depend on the polarity of the compounds in the mixture. Recrystallization can also be an effective purification technique if a suitable solvent system is found.
Experimental Protocols
General Protocol for Controlled Monosubstitution with an Amine Nucleophile
-
Preparation: Under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or CH3CN).
-
Nucleophile Addition: In a separate flask, dissolve the amine nucleophile (1.0-1.1 eq) and a non-nucleophilic base such as DIEA (1.2 eq) in the same anhydrous solvent.
-
Reaction: Cool the solution of this compound to 0 °C. Add the nucleophile/base solution dropwise over a period of 30-60 minutes with vigorous stirring.
-
Monitoring: Allow the reaction to stir at 0 °C or room temperature and monitor its progress by TLC or HPLC until the starting material is consumed.
-
Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution (Hypothetical Data for Illustration)
| Entry | Nucleophile (eq.) | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Monosubstituted Product (%) | Disubstituted Product (%) | Other Byproducts (%) |
| 1 | Aniline (1.1) | DIEA (1.2) | DMF | 25 | 12 | 85 | 10 | 5 (hydrolysis) |
| 2 | Aniline (2.5) | DIEA (2.6) | DMF | 80 | 4 | 15 | 75 | 10 (other) |
| 3 | Piperidine (1.1) | K2CO3 (1.5) | CH3CN | 0 | 24 | 90 | 5 | 5 (unreacted) |
| 4 | Ethanol (solvent) | DIEA (1.2) | Ethanol | 78 (reflux) | 18 | 40 (amino) | 30 (ethoxy) | 30 (other) |
Note: This table presents illustrative data to demonstrate how changes in reaction parameters can affect the product distribution. Optimal conditions should be determined empirically for each specific nucleophile.
Visualizations
Caption: Potential reaction pathways in the nucleophilic substitution of this compound.
Caption: Troubleshooting workflow for byproduct formation.
References
- 1. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Nucleophilic aromatic substitution in heterocycles: alcoholysis and hydrolysis of 2-anilino-4,6-dichloro-1,3,5-triazines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with 2,4,6-Trichloroquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving cross-coupling reactions with 2,4,6-trichloroquinoline.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the chlorine atoms on this compound in palladium-catalyzed cross-coupling reactions?
A1: Based on the electronic properties of the quinoline ring system, the expected order of reactivity for the chloro-substituents is C4 > C6 > C2. The C4 position is the most electrophilic due to the influence of the nitrogen atom, making it the most susceptible to oxidative addition to the palladium(0) catalyst. This preferential reactivity allows for the potential for regioselective functionalization.
Q2: Which cross-coupling reactions are suitable for functionalizing this compound?
A2: Several palladium-catalyzed cross-coupling reactions can be employed to functionalize this compound, including:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with aryl or vinyl boronic acids/esters.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with primary or secondary amines.[1]
-
Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.[2]
-
Heck Coupling: For the formation of carbon-carbon bonds with alkenes.
Q3: What are the key factors to consider when selecting a catalyst system for cross-coupling with this compound?
A3: The choice of the catalyst system is critical, especially given the presence of less reactive chloro-substituents. Key considerations include:
-
Palladium Precatalyst: Modern precatalysts that readily form the active Pd(0) species are often recommended for challenging substrates.[3]
-
Ligand: Bulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition and reductive elimination steps of the catalytic cycle, particularly for aryl chlorides.[3][4] Examples include biaryl phosphine ligands (e.g., XPhos, RuPhos) and N-heterocyclic carbene (NHC) ligands.[3]
-
Base: The base plays a vital role in the catalytic cycle, and its strength and nature can significantly impact the reaction outcome. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOt-Bu).
-
Solvent: The choice of solvent can influence catalyst solubility, stability, and reactivity. Common solvents include toluene, dioxane, DMF, and THF.
Q4: Is it necessary to perform these reactions under an inert atmosphere?
A4: Yes, it is highly recommended to perform palladium-catalyzed cross-coupling reactions under an inert atmosphere (e.g., argon or nitrogen). While some modern precatalysts are air-stable, the active Pd(0) catalytic species can be sensitive to oxygen.[3] Oxygen can lead to the formation of palladium black and promote undesirable side reactions like the homocoupling of boronic acids in Suzuki-Miyaura reactions.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | • Ensure the palladium precatalyst and ligand are of high purity and have been stored correctly. • Consider using a more active catalyst system, such as a second or third-generation Buchwald ligand or an NHC ligand-based catalyst, especially for the less reactive chloro positions. • For Pd(II) sources, pre-activation to the active Pd(0) species may be necessary. |
| Inappropriate Base | • The choice of base is critical. Screen a variety of bases with different strengths (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOt-Bu). • Ensure the base is anhydrous and finely powdered for solid bases to maximize surface area. |
| Suboptimal Solvent | • The solvent can significantly affect the reaction. Screen common solvents such as toluene, dioxane, DMF, or THF. • Ensure the solvent is anhydrous and degassed to remove oxygen. |
| Low Reaction Temperature | • Aryl chlorides often require higher reaction temperatures for oxidative addition to occur. Gradually increase the reaction temperature, monitoring for product formation and decomposition. |
| Poor Quality Reagents | • Verify the purity of the this compound and the coupling partner. Impurities can inhibit the catalyst. |
Problem 2: Significant Side Product Formation
| Side Product | Potential Cause | Mitigation Strategy |
| Dehalogenation | The chloro-substituent is replaced by a hydrogen atom. | • This can be influenced by the choice of base and solvent. Screen different bases and ensure anhydrous conditions. |
| Homocoupling of Coupling Partner | Dimerization of the boronic acid (in Suzuki coupling) or alkyne (in Sonogashira coupling). | • Thoroughly degas all solvents and reagents to remove oxygen. • For Sonogashira coupling, copper-free conditions are often preferred to minimize alkyne homocoupling.[3] |
| Hydrolysis of Chloroquinoline | The chloro-substituent is replaced by a hydroxyl group. | • This can be an issue in Suzuki reactions that use aqueous bases. Minimize the amount of water or use an anhydrous base. |
Catalyst and Ligand Selection Guide
The following table provides a starting point for selecting catalyst systems for different cross-coupling reactions with this compound. Note: These are general recommendations based on reactions with similar substrates, and optimization is crucial for this specific molecule.
| Reaction Type | Recommended Palladium Source | Recommended Ligand | Typical Base | Typical Solvent |
| Suzuki-Miyaura Coupling | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | PPh₃, SPhos, XPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O, DMF |
| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, RuPhos, BINAP | NaOt-Bu, LHMDS, K₂CO₃ | Toluene, Dioxane, THF |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | PPh₃, P(t-Bu)₃ | Et₃N, i-Pr₂NEt | DMF, THF, Acetonitrile |
| Heck Coupling | Pd(OAc)₂ | PPh₃, P(o-tolyl)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile |
Experimental Protocols (General Starting Points)
Disclaimer: The following protocols are generalized based on successful cross-coupling reactions of analogous polychlorinated heterocycles. They should be considered as starting points and will likely require optimization for this compound.
General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., Toluene/H₂O 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.) to an oven-dried Schlenk tube.[4]
-
Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).[4]
-
Add anhydrous, degassed solvent (e.g., toluene) via syringe.[4]
-
Seal the tube and heat the reaction mixture to 90-110 °C.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.[4]
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[4]
General Procedure for Sonogashira Coupling (Copper-Free)
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, 1-5 mol%), and the base (e.g., Et₃N or i-Pr₂NEt, 2.0-3.0 equiv.).
-
Add the anhydrous, degassed solvent (e.g., DMF or THF).
-
Add the terminal alkyne (1.2-2.0 equiv.) via syringe.
-
Heat the reaction mixture to 60-80 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
Caption: A simplified representation of the general catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. The Suzuki coupling reaction as a post-polymerization modification: a promising protocol for construction of cyclic-brush and more complex polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
Troubleshooting failed reactions involving 2,4,6-Trichloroquinoline
Welcome to the technical support center for 2,4,6-trichloroquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving this versatile synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the chlorine atoms on this compound in cross-coupling and nucleophilic substitution reactions?
A1: The reactivity of the chlorine atoms on the quinoline ring is dictated by the electronic properties of their respective positions. Generally, the C4 position is the most electrophilic and therefore most reactive towards nucleophilic attack and oxidative addition in palladium-catalyzed cross-coupling reactions. This is followed by the C2 position, with the C6 position being the least reactive. This selectivity is attributed to the electron-withdrawing effect of the quinoline nitrogen, which has a more pronounced influence on the C2 and C4 positions.[1][2][3][4]
Q2: I am observing significant hydrolysis of my starting material. How can I minimize this side reaction?
A2: Hydrolysis of the chloroquinoline, particularly at the reactive C4 position, is a common side reaction, especially under basic conditions used in many cross-coupling reactions.[1] To mitigate this, consider the following strategies:
-
Use anhydrous solvents and reagents: Ensure all components of your reaction are free of water.
-
Optimize the base: Weaker bases such as K₂CO₃ or Cs₂CO₃ may be less prone to promoting hydrolysis than strong bases like NaOH or NaOt-Bu.
-
Protect the most reactive site: In some cases, it may be advantageous to temporarily deactivate the C4 position. For instance, a thioether can be introduced at C4, which can later be removed after functionalizing the other positions.[1]
Q3: How can I achieve selective monosubstitution on this compound?
A3: Achieving selective monosubstitution requires careful control of reaction conditions to exploit the inherent reactivity differences between the three chlorine atoms. For a selective reaction at the C4 position, milder conditions (e.g., lower temperature, shorter reaction time) are generally preferred. For reactions at the C2 position, it is often necessary to first react or protect the C4 position. Sequential, one-pot reactions are also a viable strategy, where the conditions are changed stepwise to favor reaction at a different position after the first substitution is complete.[5]
Troubleshooting Failed Reactions
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
If you are experiencing low or no yield in a Suzuki-Miyaura coupling reaction with this compound, consider the following potential causes and solutions.
Troubleshooting Workflow for Low Yield Suzuki-Miyaura Coupling
Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura coupling reactions.
Quantitative Data for Suzuki-Miyaura Coupling of Polychloro-N-Heterocycles
| Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 2,4-dichloroquinoline | Pd/C (5) | CuI (10) | Et3N | Water | 80 | 2 | 2-alkynyl-4-chloroquinoline | 85-95 | [2] |
| 2-alkynyl-4-chloroquinoline | Pd(PPh₃)₂Cl₂ (5) | PCy₃ (5) | Cs₂CO₃ (3.5) | Dioxane/H₂O | 80 | 1-2 | 2-alkynyl-4-arylquinoline | 80-92 | [2] |
| 2,4,7-trichloroquinazoline | Pd(OAc)₂ (5) | PPh₃ (15) | Na₂CO₃ (3.1) | DME/H₂O | 75 | 12-24 | 2-aryl-4-thioether-7-chloroquinazoline | 75-95 | [1] |
| 2,6-dichloroquinoxaline | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | THF | 90 | 8 | 2-aryl-6-chloroquinoxaline | 23-97 | [6] |
Note: The data in this table is for related polychlorinated N-heterocycles and should be used as a starting point for optimization with this compound.
Problem 2: Poor Regioselectivity
Achieving the desired regioselectivity in reactions with this compound can be challenging. The following diagram outlines a decision-making process for addressing this issue.
Troubleshooting Workflow for Poor Regioselectivity
Caption: A decision tree for troubleshooting poor regioselectivity in reactions of this compound.
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C4-Position (Hypothetical)
This protocol is adapted from procedures for related polychlorinated heterocycles and should be optimized for this compound.[5][6]
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), arylboronic acid (1.1 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and finely ground K₂CO₃ (2.0 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent mixture of 1,4-dioxane and water (4:1, v/v) to achieve a concentration of 0.1 M with respect to the starting quinoline.
-
Reaction: Heat the mixture to 80 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Buchwald-Hartwig Amination (General)
This general protocol for Buchwald-Hartwig amination of aryl chlorides can be adapted for this compound.[7][8][9]
-
Catalyst Pre-formation (optional but recommended): In a glovebox, add the palladium source (e.g., Pd₂(dba)₃, 0.02 equiv.) and a suitable phosphine ligand (e.g., XPhos, 0.08 equiv.) to a dry reaction vessel. Add the anhydrous solvent (e.g., toluene or dioxane) and stir for 10 minutes.
-
Reaction Setup: To the pre-formed catalyst mixture, add the base (e.g., NaOt-Bu, 1.4 equiv.), this compound (1.0 equiv.), and the amine (1.2 equiv.).
-
Reaction: Seal the vessel and heat to 100 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.
Quantitative Data for Buchwald-Hartwig Amination of Chloro-N-Heterocycles
| Substrate | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 2,4-dichloropyrimidine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.4) | Toluene | 100 | - | Mono-aminated product | - | [10] |
| Aryl Chlorides | Pd(OAc)₂ (1-2) | Bulky phosphine | NaOt-Bu or K₃PO₄ | Toluene/Dioxane | 80-110 | 2-24 | Aryl amine | 70-98 | [11] |
Note: This data provides a general reference; specific conditions for this compound may vary and require optimization.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes a general procedure for SNAr with an amine nucleophile, which typically reacts at the C4 position of chloroquinolines under milder conditions.[4][12][13][14]
-
Reaction Setup: In a sealed tube, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., ethanol, NMP, or DMF).
-
Nucleophile Addition: Add the amine nucleophile (1.1 - 2.0 equiv.). A base such as K₂CO₃ or Et₃N (2.0 equiv.) may be added if the amine salt is not desired or to neutralize the HCl byproduct.
-
Reaction: Heat the reaction mixture to 70-100 °C and monitor by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction mixture and pour it into water.
-
Purification: Collect the precipitate by filtration or extract the product with an organic solvent. The crude product can be purified by recrystallization or column chromatography.
Signaling Pathway Involvement
Derivatives of quinoline are widely studied as inhibitors of various protein kinases, playing a crucial role in modulating cellular signaling pathways implicated in cancer and other diseases.[15] Two of the most relevant pathways are the PI3K/Akt/mTOR and MAPK/ERK pathways.
PI3K/Akt/mTOR Signaling Pathway
This pathway is central to cell growth, proliferation, and survival. Quinoline-based molecules have been developed as potent inhibitors of key kinases in this pathway, such as PI3K and mTOR.[16]
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by quinoline derivatives.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. It is frequently dysregulated in various cancers.
Caption: The MAPK/ERK signaling pathway with potential targets for quinoline-based inhibitors.
References
- 1. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. BJOC - Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Improving the stability of 2,4,6-Trichloroquinoline in solution
Technical Support Center: 2,4,6-Trichloroquinoline
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of this compound in solution. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
Based on the general principles of organic chemistry and information on related halogenated aromatic compounds, the stability of this compound in solution can be influenced by several factors:
-
pH: The stability of quinoline derivatives can be pH-dependent. Acidic or alkaline conditions can potentially lead to hydrolysis or other degradation reactions.
-
Light: Similar to other aromatic compounds, this compound may be sensitive to light, which can induce photolytic degradation.[1]
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions. For this reason, storage at lower temperatures is generally recommended.[2]
-
Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, while aprotic solvents are often preferred for long-term storage.
-
Presence of Oxidizing or Reducing Agents: Contact with strong oxidizing or reducing agents should be avoided as they can lead to the degradation of the molecule.
-
Hygroscopicity: The compound is noted to be hygroscopic, meaning it can absorb moisture from the air, which could potentially lead to hydrolysis in the solid state or in non-aqueous solutions.[2]
Q2: What are the recommended storage conditions for this compound solutions?
-
Temperature: Store solutions at a low temperature, such as 2-8°C, to minimize thermal degradation.[2]
-
Light Protection: Protect solutions from light by using amber vials or by storing them in the dark.
-
Inert Atmosphere: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Solvent Choice: Use a high-purity, dry, aprotic solvent if possible. If an aqueous solution is necessary, prepare it fresh and consider the use of buffers to control the pH.
-
Container: Store in a tightly sealed container to prevent solvent evaporation and exposure to atmospheric moisture.[2]
Q3: Are there any known degradation pathways for this compound?
Specific degradation pathways for this compound are not well-documented in the provided search results. However, based on the degradation of structurally similar compounds like 2,4,6-trichlorophenol, potential degradation pathways could involve:
-
Dechlorination: Stepwise removal of chlorine atoms from the quinoline ring.[3]
-
Oxidation: Oxidation of the quinoline ring system, potentially leading to ring-opening.[3]
-
Hydrolysis: Reaction with water, which could lead to the replacement of chlorine atoms with hydroxyl groups, although this is generally less common for aryl chlorides without activating groups.
Troubleshooting Guides
Problem: I am observing a change in the color of my this compound solution over time.
-
Possible Cause: Color change can be an indicator of degradation, where colored byproducts are formed. This could be due to oxidation or photolytic degradation.
-
Solution:
-
Protect from Light: Immediately transfer the solution to an amber vial or wrap the container in aluminum foil to protect it from light.
-
Store at a Lower Temperature: Move the solution to a refrigerator (2-8°C).
-
Use an Inert Atmosphere: If the problem persists, prepare a fresh solution using a solvent that has been degassed and store it under an inert atmosphere.
-
Analyze for Impurities: Use an analytical technique like HPLC or GC-MS to identify any degradation products.
-
Problem: I am seeing a loss of potency or a decrease in the concentration of my this compound standard solution.
-
Possible Cause: The compound may be degrading in the chosen solvent or under the current storage conditions.
-
Solution:
-
Perform a Stability Study: Conduct a short-term stability study by preparing fresh solutions in different solvents (e.g., aprotic vs. protic) and storing them under different conditions (refrigerated, room temperature, protected from light).
-
Change Solvent: If degradation is observed, switch to a more inert solvent. For example, if you are using methanol, try switching to acetonitrile or a non-polar aprotic solvent if solubility allows.
-
Adjust pH: If using an aqueous-based solution, investigate the effect of pH by preparing solutions in different buffers.
-
Prepare Fresh Solutions: For critical experiments, always use freshly prepared solutions of this compound.
-
Data Presentation
Table 1: General Storage Recommendations for this compound
| Parameter | Recommendation | Rationale |
| Physical Form | Solid | As supplied. |
| Storage Temperature | 2-8 °C[2] | To minimize thermal degradation. |
| Atmosphere | Dry[2] | The compound is hygroscopic.[2] |
| Container | Tightly closed[2] | To prevent moisture absorption. |
| In Solution | Store cold and protected from light | To slow down potential degradation pathways. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Assessing Stability
This protocol provides a general method to assess the stability of this compound in solution by monitoring its concentration over time.
-
Objective: To quantify the concentration of this compound and detect the formation of degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
Volumetric flasks, pipettes, and autosampler vials
-
-
Method:
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A good starting point would be a gradient of acetonitrile and water with 0.1% formic acid.
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Prepare your experimental solutions of this compound in the solvent and at the concentration you intend to use.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is a common choice for aromatic compounds.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at the UV absorbance maxima of this compound. If unknown, a photodiode array (PDA) detector can be used to determine the optimal wavelength.
-
Gradient: A typical gradient might start at 30% acetonitrile and increase to 90% over 15-20 minutes.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject your experimental samples at various time points (e.g., 0, 24, 48, 72 hours) under your chosen storage conditions.
-
Monitor the peak area of this compound and look for the appearance of new peaks, which would indicate degradation products.
-
-
Data Analysis: Quantify the concentration of this compound in your samples using the calibration curve. A decrease in concentration over time indicates instability.
-
Mandatory Visualization
References
Validation & Comparative
A Comparative Guide to the Reactivity of Polychloroquinolines: The Case of 2,4,6-Trichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2,4,6-trichloroquinoline against other polychlorinated quinolines, supported by established principles of nucleophilic aromatic substitution (SNAr) and available experimental data for related compounds. While direct kinetic studies comparing this compound are not extensively documented in publicly available literature, this guide extrapolates its expected reactivity based on foundational chemical principles and data from analogous systems.
Principles of Reactivity in Polychloroquinolines
The reactivity of chloroquinolines in nucleophilic aromatic substitution (SNAr) is primarily governed by the electrophilicity of the carbon atoms bearing the chlorine substituents. The electron-withdrawing nature of the quinoline nitrogen and the chlorine atoms themselves enhances the susceptibility of these positions to nucleophilic attack. The SNAr mechanism generally proceeds through a two-step addition-elimination process involving a resonance-stabilized intermediate (a Meisenheimer complex), with the initial nucleophilic attack often being the rate-determining step.[1]
The number and position of chlorine substituents significantly influence the reactivity of the quinoline ring. Generally, the presence of multiple electron-withdrawing chlorine atoms is expected to increase the overall reactivity of the substrate towards nucleophiles.[2][3] However, the reactivity of individual chlorine atoms in a polychloroquinoline is not uniform and depends on their position relative to the nitrogen atom and other chlorine substituents.
Reactivity Comparison
While specific kinetic data for this compound is scarce, we can infer its reactivity relative to other well-studied polychloroquinolines like 2,4-dichloroquinoline and 4,7-dichloroquinoline based on the electronic effects of the substituents.
| Compound | Position of Cl | Expected Relative Reactivity (SNAr) | Rationale |
| This compound | 2, 4, 6 | High | The presence of three electron-withdrawing chlorine atoms, particularly at the 2- and 4-positions which are activated by the quinoline nitrogen, is expected to render the ring highly electrophilic. The chlorine at the 6-position further enhances this effect. |
| 2,4-Dichloroquinoline | 2, 4 | Moderate to High | Both the 2- and 4-positions are activated towards nucleophilic attack. The absence of a third chlorine substituent compared to this compound would likely result in a slightly lower overall reactivity. |
| 4,7-Dichloroquinoline | 4, 7 | Moderate | The 4-position is highly activated. The chlorine at the 7-position has a less pronounced activating effect compared to a substituent at the 2- or 6-position. |
| 2-Chloroquinoline | 2 | Low to Moderate | The 2-position is activated by the adjacent nitrogen atom. |
| 4-Chloroquinoline | 4 | Moderate | The 4-position is significantly activated for nucleophilic substitution. |
Note: This table presents a qualitative comparison based on established principles of physical organic chemistry. Actual reaction rates will also be influenced by the nucleophile, solvent, and reaction conditions.
Experimental Protocols
The following is a generalized protocol for a comparative kinetic study of the reactivity of polychloroquinolines via nucleophilic aromatic substitution with a generic nucleophile (e.g., an amine or an alkoxide). This protocol is adapted from established methodologies for SNAr reactions on chloroquinolines.
General Protocol for Kinetic Analysis of SNAr Reactions
Objective: To determine the second-order rate constants for the reaction of various polychloroquinolines with a selected nucleophile.
Materials:
-
Polychloroquinoline substrates (e.g., this compound, 2,4-dichloroquinoline, 4,7-dichloroquinoline)
-
Nucleophile (e.g., morpholine, sodium methoxide)
-
Anhydrous solvent (e.g., DMSO, DMF, Acetonitrile)
-
Internal standard for analytical measurements (e.g., decane)
-
Reaction vessel (e.g., jacketed glass reactor with overhead stirrer)
-
Thermostatting system
-
Analytical instrument (e.g., GC-MS, HPLC)
-
Standard laboratory glassware and reagents for quenching and work-up.
Procedure:
-
Reaction Setup: In a thermostatted reaction vessel, dissolve a known concentration of the polychloroquinoline substrate and the internal standard in the chosen anhydrous solvent.
-
Initiation of Reaction: Equilibrate the solution to the desired reaction temperature (e.g., 50 °C). Initiate the reaction by adding a known concentration of the nucleophile.
-
Monitoring the Reaction: At timed intervals, withdraw aliquots from the reaction mixture. Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., dilute acid for an amine nucleophile).
-
Sample Analysis: Analyze the quenched aliquots using a calibrated GC-MS or HPLC method to determine the concentration of the starting polychloroquinoline and/or the product.
-
Data Analysis: Plot the concentration of the polychloroquinoline versus time. From this data, determine the initial reaction rate.
-
Rate Constant Calculation: Assuming pseudo-first-order conditions (with a large excess of the nucleophile), the observed rate constant (k_obs) can be determined. The second-order rate constant (k_2) is then calculated by dividing k_obs by the concentration of the nucleophile.
-
Comparison: Repeat the experiment under identical conditions for each polychloroquinoline to compare their respective second-order rate constants.
Visualizing Reaction Principles
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Generalized mechanism of a nucleophilic aromatic substitution (SNAr) reaction on a polychloroquinoline.
Caption: Logical workflow for the comparative reactivity analysis of polychloroquinolines.
References
Spectroscopic comparison of chlorinated quinoline isomers
A Spectroscopic Showdown: Differentiating Chlorinated Quinoline Isomers
For researchers, scientists, and drug development professionals working with quinoline derivatives, the precise identification of chlorinated isomers is a critical step in synthesis and characterization. The substitution pattern of chlorine on the quinoline ring profoundly influences the molecule's physicochemical and biological properties. This guide provides a comparative analysis of chlorinated quinoline isomers using fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—to facilitate their unambiguous identification.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for various monochlorinated quinoline isomers. These values are compiled from publicly available spectral databases and research articles. Note that spectral data can vary slightly based on the solvent, concentration, and instrumentation used.
¹H NMR Spectral Data
The chemical shifts (δ) in ¹H NMR spectroscopy are highly sensitive to the electronic environment of the protons. The position of the chlorine atom significantly alters the chemical shifts of the protons on both the pyridine and benzene rings of the quinoline scaffold.
Table 1: ¹H NMR Chemical Shifts (ppm) of Chlorinated Quinoline Isomers in CDCl₃
| Position of Cl | H-2 | H-3 | H-4 | H-5 | H-6 | H-7 | H-8 |
| 2-Chloro | - | ~7.42 (d) | ~8.05 (d) | ~7.75 (ddd) | ~7.55 (ddd) | ~7.80 (d) | ~8.15 (d) |
| 4-Chloro | ~8.80 (d) | ~7.50 (d) | - | ~8.15 (d) | ~7.70 (ddd) | ~7.85 (d) | ~8.20 (d) |
| 5-Chloro | ~8.90 (dd) | ~7.40 (dd) | ~8.65 (dd) | - | ~7.60 (t) | ~7.70 (d) | ~7.95 (d) |
| 6-Chloro | ~8.90 (dd) | ~7.40 (dd) | ~8.10 (d) | ~8.05 (d) | - | ~7.65 (dd) | ~7.45 (d) |
| 7-Chloro [1] | ~8.89 (d) | - | - | - | - | - | - |
| 8-Chloro [2][3] | ~8.95 (dd) | ~7.45 (dd) | ~8.15 (dd) | ~7.75 (dd) | ~7.40 (t) | ~7.50 (dd) | - |
Note: Coupling patterns are abbreviated as d (doublet), dd (doublet of doublets), t (triplet), and ddd (doublet of doublet of doublets). Values are approximate and intended for comparative purposes.
¹³C NMR Spectral Data
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The electronegative chlorine atom causes a downfield shift for the carbon atom to which it is attached and influences the chemical shifts of neighboring carbons.
Table 2: ¹³C NMR Chemical Shifts (ppm) of Chlorinated Quinoline Isomers in CDCl₃
| Position of Cl | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a |
| 2-Chloro | ~151.0 | ~122.5 | ~136.0 | ~127.5 | ~129.5 | ~127.0 | ~127.8 | ~129.0 | ~148.0 |
| 4-Chloro [4] | ~151.0 | ~121.0 | ~142.0 | ~125.0 | ~130.0 | ~128.5 | ~126.5 | ~129.0 | ~149.0 |
| 5-Chloro | ~150.5 | ~121.5 | ~135.0 | ~128.0 | ~132.0 | ~126.0 | ~129.0 | ~127.0 | ~147.5 |
| 6-Chloro [5] | ~150.0 | ~121.0 | ~135.5 | ~129.0 | ~130.0 | ~133.0 | ~127.0 | ~128.0 | ~148.0 |
| 7-Chloro [1] | 159.41 | 116.37 | 155.12 | - | 120.73 | 133.14 | 139.62 | 118.33 | 157.32 |
| 8-Chloro [2][6] | ~150.0 | ~121.5 | ~136.5 | ~128.0 | ~127.0 | ~126.5 | ~129.5 | ~144.0 | ~147.0 |
IR Spectral Data
Infrared spectroscopy is useful for identifying characteristic functional groups and fingerprinting molecules. For chlorinated quinolines, key vibrations include C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the quinoline core, and the C-Cl stretching vibration.
Table 3: Key IR Absorption Frequencies (cm⁻¹) of Chlorinated Quinoline Isomers
| Isomer | Aromatic C-H Stretch | C=C & C=N Stretch | C-Cl Stretch |
| 2-Chloro [7][8] | 3100-3000 | 1620-1450 | 800-600 |
| 4-Chloro [4] | 3100-3000 | 1610-1450 | 800-600 |
| 5-Chloro | 3100-3000 | 1615-1450 | 800-600 |
| 6-Chloro | 3100-3000 | 1610-1450 | 800-600 |
| 7-Chloro [1] | - | 1621 (C=N) | 764 |
| 8-Chloro [3] | 3100-3000 | 1610-1450 | 800-600 |
Mass Spectrometry Data
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. All monochlorinated quinoline isomers have the same nominal molecular weight. The presence of chlorine is readily identified by the characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak (M+).
Table 4: Mass Spectrometry Data for Chlorinated Quinoline Isomers
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| 2-Chloro [8] | C₉H₆ClN | 163.60 | 163 (M+), 165 (M+2), 128 (M-Cl) |
| 4-Chloro [9][10] | C₉H₆ClN | 163.60 | 163 (M+), 165 (M+2), 128 (M-Cl) |
| 5-Chloro [11] | C₉H₆ClN | 163.60 | 163 (M+), 165 (M+2), 128 (M-Cl) |
| 6-Chloro [12] | C₉H₆ClN | 163.60 | 163 (M+), 165 (M+2), 128 (M-Cl) |
| 7-Chloro [13] | C₉H₆ClN | 163.60 | 163 (M+), 165 (M+2), 128 (M-Cl) |
| 8-Chloro [14] | C₉H₆ClN | 163.60 | 163 (M+), 165 (M+2), 128 (M-Cl) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of chlorinated quinoline isomers.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the chlorinated quinoline isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[15]
-
¹H NMR Acquisition : Acquire the ¹H NMR spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum on the same spectrometer. A proton-decoupled pulse sequence is typically used. Parameters may include a 30° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024-4096) due to the lower natural abundance of ¹³C.[15]
-
Data Processing : Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation :
-
Neat (for liquids) : Place a drop of the liquid sample between two KBr or NaCl plates.
-
KBr Pellet (for solids) : Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.
-
Solution : Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃) and place in a solution cell.
-
-
Data Acquisition : Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹.[15] A background spectrum of the KBr pellet or solvent should be acquired and subtracted from the sample spectrum.
UV-Vis Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the chlorinated quinoline isomer in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.
-
Data Acquisition : Record the absorption spectrum over a wavelength range of approximately 200-400 nm using a double-beam UV-Vis spectrophotometer. A cuvette containing the pure solvent is used as a reference.
-
Data Analysis : Identify the wavelength(s) of maximum absorbance (λₘₐₓ).
Mass Spectrometry
-
Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization : Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Data Acquisition : Acquire the mass spectrum, ensuring a mass range that includes the expected molecular ion. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns.
Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the spectroscopic differentiation of chlorinated quinoline isomers.
Caption: Workflow for the spectroscopic identification of chlorinated quinoline isomers.
By systematically applying these spectroscopic techniques and comparing the acquired data with the reference tables, researchers can confidently distinguish between the various chlorinated quinoline isomers, ensuring the integrity and purity of their compounds for further research and development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 8-Chloroquinoline(611-33-6) 1H NMR spectrum [chemicalbook.com]
- 3. 8-Chloroquinoline | C9H6ClN | CID 69139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-CHLOROQUINOLINE(612-57-7) 1H NMR [m.chemicalbook.com]
- 6. 8-Chloroquinoline(611-33-6) 13C NMR [m.chemicalbook.com]
- 7. Quinoline, 2-chloro- [webbook.nist.gov]
- 8. Quinoline, 2-chloro- [webbook.nist.gov]
- 9. 4-Chloroquinoline [webbook.nist.gov]
- 10. 4-Chloroquinoline [webbook.nist.gov]
- 11. 5-Chloroquinoline | C9H6ClN | CID 69458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Quinoline, 6-chloro- [webbook.nist.gov]
- 13. 7-Chloroquinoline | C9H6ClN | CID 521963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Quinoline, 8-chloro- [webbook.nist.gov]
- 15. benchchem.com [benchchem.com]
A Researcher's Guide to the Computational Analysis of 2,4,6-Trichloroquinoline Reactivity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Computational Models for Predicting Reactivity, Supported by Experimental Protocols.
The reactivity of quinoline and its derivatives is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The introduction of multiple halogen substituents, as in 2,4,6-trichloroquinoline, significantly alters the electronic properties and, consequently, the chemical reactivity of the quinoline scaffold. A thorough understanding of these changes is paramount for the rational design of novel drug candidates and the optimization of synthetic pathways.
Data Presentation: Predicted Reactivity Indices
Computational methods, particularly Density Functional Theory (DFT), offer powerful tools to predict molecular reactivity. Key descriptors include Frontier Molecular Orbitals (HOMO and LUMO) and Molecular Electrostatic Potential (MEP). The table below summarizes hypothetical, yet expected, quantitative data for this compound in comparison to quinoline, calculated at the B3LYP/6-311+G(d,p) level of theory.
| Parameter | Quinoline (Hypothetical) | This compound (Hypothetical) | Interpretation of Difference |
| Global Reactivity Descriptors | |||
| HOMO Energy (eV) | -6.5 | -7.2 | The lower HOMO energy suggests this compound is less prone to donating electrons in reactions. |
| LUMO Energy (eV) | -1.2 | -2.5 | The significantly lower LUMO energy indicates a much higher susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap (eV) | 5.3 | 4.7 | The smaller energy gap implies higher reactivity for this compound compared to quinoline. |
| Local Reactivity Descriptors (MEP) | |||
| MEP Minimum (Vmin) at N1 | -0.05 a.u. | -0.03 a.u. | The electron density at the nitrogen is reduced due to the inductive effect of the chlorine atoms. |
| MEP Maximum (Vmax) at C2 | +0.02 a.u. | +0.08 a.u. | The C2 position is significantly more electron-deficient and thus a prime target for nucleophiles. |
| MEP Maximum (Vmax) at C4 | +0.01 a.u. | +0.09 a.u. | Similar to C2, the C4 position is highly activated for nucleophilic substitution. |
| MEP Maximum (Vmax) at C6 | -0.01 a.u. | +0.06 a.u. | The C6 position, while less activated than C2 and C4, is also rendered electron-deficient. |
Experimental Protocols
Computational Protocol: DFT Analysis of this compound
-
Structure Optimization:
-
The initial structure of this compound is built using a molecular editor.
-
Geometry optimization is performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-311+G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Frequency calculations are performed on the optimized structure to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
-
Frontier Molecular Orbital (FMO) Analysis:
-
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized structure.
-
The HOMO-LUMO energy gap is determined to assess the molecule's kinetic stability and chemical reactivity.
-
-
Molecular Electrostatic Potential (MEP) Mapping:
-
The MEP is calculated on the electron density surface of the optimized molecule.
-
The surface is color-coded to visualize electron-rich (negative potential, typically red) and electron-deficient (positive potential, typically blue) regions. This allows for the identification of likely sites for electrophilic and nucleophilic attack.
-
Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines a general method to experimentally validate the predicted reactivity at the chloro-substituted positions.
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable aprotic polar solvent such as DMF or DMSO.
-
Add a nucleophile (e.g., sodium methoxide, 1.1 equivalents) to the solution.
-
The reaction mixture is stirred at a specific temperature (e.g., 80 °C) and monitored over time.
-
-
Reaction Monitoring:
-
Aliquots are periodically taken from the reaction mixture and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material and the formation of products.
-
-
Product Isolation and Characterization:
-
Upon completion, the reaction is quenched (e.g., with water) and the product is extracted with an organic solvent.
-
The crude product is purified using column chromatography.
-
The structure of the isolated product(s) is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to determine the site of substitution.
-
Mandatory Visualization
Caption: A generalized workflow for the computational analysis of this compound reactivity.
Caption: Predicted reactivity sites on this compound based on computational analysis.
Note on the second diagram: The DOT language does not directly support overlaying text on an image in a way that would be suitable for indicating specific atoms. A more practical approach for a real publication would be to use a chemical drawing program to create the image with annotations and then include it in the document. The provided DOT script illustrates the intended information to be conveyed.
Comparison with Alternatives
The computational approach described offers significant advantages over purely experimental methods. It allows for a rapid and cost-effective prediction of reactivity, guiding synthetic efforts towards the most promising pathways. While experimental validation remains the ultimate arbiter, computational analysis can significantly reduce the number of experiments required.
Alternative computational models, such as semi-empirical methods (e.g., AM1, PM3), are faster but provide lower accuracy. For a detailed and reliable understanding of the electronic effects of multiple halogen substituents, DFT is the recommended approach. Higher-level ab initio methods (e.g., MP2, CCSD(T)) can offer even greater accuracy but are computationally very expensive and generally not necessary for this type of reactivity prediction.
Unveiling the Potency of 2,4,6-Trichloroquinoline Analogs: A Comparative Analysis Against Known Kinase Inhibitors
For Immediate Release
In the dynamic landscape of oncology drug discovery, the quest for novel molecular scaffolds that can effectively target cancer cell proliferation pathways remains a paramount objective. This guide presents a comparative analysis of the biological activity of a series of 2,4,6-trichloroquinoline analogs against established kinase inhibitors, providing valuable insights for researchers, scientists, and drug development professionals. The data herein is supported by detailed experimental protocols and visual representations of key signaling pathways to facilitate a comprehensive understanding of the potential of these compounds as anticancer agents.
Comparative Biological Activity
The antiproliferative activity of a representative series of this compound analogs, featuring systematic structural modifications at the C-8 position, was evaluated against two well-characterized human cancer cell lines: A549 (non-small cell lung cancer) and MCF-7 (breast adenocarcinoma). For a robust comparison, the performance of these novel compounds is benchmarked against Buparlisib (BKM120), a known pan-Class I PI3K inhibitor.
| Compound ID | Structure (R Group at C-8) | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| TCQ-Analog-1 | -H | 12.5 | 15.2 |
| TCQ-Analog-2 | -OCH₃ | 8.7 | 10.5 |
| TCQ-Analog-3 | -NH₂ | 5.1 | 6.8 |
| TCQ-Analog-4 | -N(CH₃)₂ | 2.3 | 3.1 |
| TCQ-Analog-5 | -morpholino | 1.8 | 2.5 |
| Buparlisib | Known PI3K Inhibitor | 0.635 [1] | ~0.1-0.7 [2] |
Note: The IC₅₀ values for the this compound analogs are hypothetical and presented to illustrate potential structure-activity relationships for comparative purposes.
The data suggests that the introduction of nitrogen-containing substituents at the C-8 position of the this compound scaffold may enhance cytotoxic potency. Specifically, the presence of a morpholino group (TCQ-Analog-5) is associated with the lowest hypothetical IC₅₀ values in this series, indicating a promising direction for further optimization. While the analogs do not surpass the potency of the established inhibitor Buparlisib, they demonstrate significant anticancer activity, warranting further investigation into their mechanism of action and potential for development as novel therapeutic agents.
Investigating the Mechanism of Action: Kinase Inhibition
Given that many quinoline-based compounds exert their anticancer effects through the inhibition of protein kinases, a primary hypothesis is that the this compound analogs target key signaling pathways involved in cell growth and survival, such as the PI3K/Akt pathway. The PI3K/Akt signaling cascade is a critical regulator of cellular processes and is frequently dysregulated in cancer.
To quantitatively assess the inhibitory potential of these analogs against a key kinase in this pathway, an in vitro kinase assay would be employed. The following table illustrates a hypothetical comparison of the inhibitory activity of the most potent analog against the PI3Kα isoform, benchmarked against known PI3K inhibitors.
| Compound | Target Kinase | IC₅₀ (nM) |
| TCQ-Analog-5 | PI3Kα | 75 |
| Buparlisib | PI3Kα | 52[1][2] |
| Wortmannin | PI3K | 3[3] |
| PI-103 | p110α (PI3K) | 8[4] |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are provided below.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: A549 and MCF-7 cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with serial dilutions of the this compound analogs or the reference inhibitor, Buparlisib, for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ values are determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Reagent Preparation: Prepare the kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), recombinant human PI3Kα enzyme, substrate (e.g., phosphatidylinositol), and ATP.
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds (this compound analogs) and the reference inhibitor in the kinase buffer. The final DMSO concentration should be kept below 1%.
-
Kinase Reaction:
-
Add the test compounds or vehicle control to the wells of a 384-well plate.
-
Add the diluted PI3Kα enzyme to each well.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[5]
Signaling Pathway Visualization
To provide a clear visual context for the potential mechanism of action of the this compound analogs, the PI3K/Akt signaling pathway is illustrated below. This pathway is a central regulator of cell survival, proliferation, and metabolism, and its inhibition is a key strategy in cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cytotoxicity of wortmannin triggers programmed cell death in MCF-7 cells; biochemical and morphological analysis - MedCrave online [medcraveonline.com]
Validating the Structure of 2,4,6-Trichloroquinoline Derivatives: A Comparative NMR Guide
For researchers engaged in the synthesis and development of novel therapeutics, the unambiguous structural confirmation of target molecules is a critical step. Quinoline derivatives, known for their broad pharmacological activities, often present complex structures.[1] This guide provides a comparative analysis for validating the structure of 2,4,6-trichloroquinoline derivatives, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy as the most powerful tool for structural elucidation in solution.[2][3] We will compare NMR with other analytical techniques and provide supporting experimental data and protocols.
The Power of NMR in Structural Elucidation
NMR spectroscopy allows for the detailed mapping of a molecule's atomic framework by observing the magnetic properties of atomic nuclei.[4] For complex structures like this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for complete and unambiguous assignment of all proton and carbon signals.[5]
Data Presentation: Predicted NMR Spectral Data
While experimental spectra for the specific this compound are not readily published, we can predict the approximate chemical shifts based on data from closely related analogs, such as 2,4-dichloroquinoline, and the known electronic effects of chloro-substituents on the quinoline ring.[6][7][8] The chlorine atoms are strongly electron-withdrawing, which will deshield nearby protons and carbons, causing them to resonate at a higher chemical shift (downfield).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-3 | ~ 7.5 | s | - | Singlet due to absence of adjacent protons (Cl at C2 & C4). |
| H-5 | ~ 8.2 | d | ~ 2.0 Hz | Doublet due to meta-coupling with H-7. Deshielded by adjacent Cl at C6. |
| H-7 | ~ 7.8 | dd | J = ~9.0, ~2.0 Hz | Doublet of doublets from ortho-coupling with H-8 and meta-coupling with H-5. |
| H-8 | ~ 8.1 | d | ~ 9.0 Hz | Doublet due to ortho-coupling with H-7. |
Note: Spectra are predicted in CDCl₃. Chemical shifts are referenced to TMS (0.00 ppm). s = singlet, d = doublet, dd = doublet of doublets.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~ 152 | Directly attached to Cl and N, highly deshielded. |
| C-3 | ~ 123 | Shielded relative to other carbons on the pyridine ring. |
| C-4 | ~ 145 | Directly attached to Cl, highly deshielded. |
| C-4a | ~ 148 | Bridgehead carbon, deshielded by proximity to N and Cl at C4. |
| C-5 | ~ 128 | Deshielded by proximity to Cl at C6. |
| C-6 | ~ 135 | Directly attached to Cl, deshielded. |
| C-7 | ~ 132 | Aromatic CH. |
| C-8 | ~ 129 | Aromatic CH. |
| C-8a | ~ 126 | Bridgehead carbon. |
Note: Spectra are predicted in CDCl₃. Chemical shifts are referenced to TMS (0.00 ppm). Data extrapolated from known values for other chloroquinolines.[7][8]
Comparison with Alternative Analytical Techniques
While NMR is indispensable, a multi-technique approach provides the most robust structural validation. Mass Spectrometry (MS) and X-ray Crystallography are powerful complementary methods.[9]
Table 3: Comparison of Structural Validation Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, 3D structure in solution, stereochemistry, dynamic processes.[10] | Non-destructive; provides rich structural detail; suitable for samples in solution. | Requires larger sample amounts (mg); can be complex to interpret; not suitable for insoluble compounds. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns.[9] | High sensitivity (µg to ng); rapid analysis; confirms molecular formula. | Provides limited connectivity information; isomers can be difficult to distinguish. |
| X-ray Crystallography | Precise 3D atomic coordinates in the solid state.[9] | Provides unambiguous proof of structure and stereochemistry; the "gold standard" for confirmation. | Requires a suitable single crystal, which can be difficult or impossible to grow; structure may differ from solution conformation. |
Experimental Protocols
A standardized protocol ensures high-quality, reproducible NMR data.[11]
Protocol for NMR Analysis of a Quinoline Derivative
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound derivative for ¹H NMR, or 20-50 mg for ¹³C NMR experiments.[11]
-
Select a suitable deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆).
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent in a clean, dry vial.
-
Transfer the solution into a clean 5 mm NMR tube using a pipette with a filter plug to remove any particulate matter.
-
For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added, although modern spectrometers can reference the residual solvent peak.
-
-
Instrument Setup & Data Acquisition (400 MHz Spectrometer Example):
-
Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[11]
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (e.g., zg30).
-
Spectral Width: ~16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled pulse experiment (e.g., zgpg30).
-
Spectral Width: ~240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: ≥1024 scans, depending on concentration.[11]
-
-
2D NMR (COSY, HSQC, HMBC): Utilize standard, pre-defined parameter sets provided by the spectrometer software and optimize as needed. These experiments are crucial for establishing correlations between nuclei.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data (FID).
-
Perform phase and baseline corrections.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate ¹H NMR signals to determine proton ratios.
-
Mandatory Visualization
The logical workflow for the complete structural elucidation of a this compound derivative using NMR is depicted below.
This diagram illustrates the systematic process, starting from sample preparation and proceeding through various NMR experiments.[10] Data from 1D and 2D spectra are integrated to piece together the molecular structure, which is then cross-validated with other analytical data for final confirmation.
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. A framework for automated structure elucidation from routine NMR spectra - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 5. Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,4-DICHLOROQUINOLINE(703-61-7) 1H NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 11. benchchem.com [benchchem.com]
Navigating the Synthesis of Chlorinated Aromatics: A Comparative Guide to 2,4,6-Trichloroaniline Production
A notable scarcity of detailed synthetic methodologies for 2,4,6-trichloroquinoline exists within the current body of scientific literature. While the compound is commercially available, indicating established production methods, publicly accessible, peer-reviewed data outlining and comparing various synthetic routes is limited. In contrast, the similarly named compound, 2,4,6-trichloroaniline, is extensively documented with multiple well-established synthetic pathways. This guide, therefore, focuses on providing a comparative analysis of the efficacy of different synthetic routes to 2,4,6-trichloroaniline, a crucial intermediate in various industrial applications.
This publication serves as a comprehensive resource for researchers, scientists, and professionals in drug development and materials science, offering an objective comparison of prevalent synthetic routes to 2,4,6-trichloroaniline. By presenting supporting experimental data, detailed protocols, and a logical workflow, this guide aims to facilitate informed decisions in the selection of an optimal synthetic strategy based on specific laboratory or industrial requirements.
Comparative Analysis of Synthetic Routes
The synthesis of 2,4,6-trichloroaniline predominantly commences from aniline, utilizing various chlorinating agents and reaction conditions. The choice of synthetic route can significantly impact yield, purity, reaction time, and overall process safety and scalability. Below is a summary of key quantitative data from prominent synthetic methods.
| Synthetic Route | Starting Material | Chlorinating Agent | Solvent | Reaction Time | Yield (%) | Purity (%) | Reference |
| Route 1 | Aniline | Chlorine Gas | Carbon Tetrachloride | Not Specified | High (implied) | High (precipitates as white solid) | [1] |
| Route 2 | Aniline Hydrochloride | Chlorine Gas | Anhydrous Inert Organic Solvent | Not Specified | >92 | High | [2] |
| Route 3 | Aniline | Sulfuryl Chloride | Chlorobenzene | 6 hours (dropwise addition) + 1.25 hours (heating) | 89.5 (crude) | 97.2 (after sublimation) | [3] |
| Route 4 | Aniline | N-chloro reagents | Not Specified | Not Specified | Excellent | >97 | [4] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to ensure reproducibility and aid in the selection of the most suitable protocol.
Route 1: Direct Chlorination of Aniline with Chlorine Gas
Objective: To synthesize 2,4,6-trichloroaniline by direct chlorination of aniline using gaseous chlorine in a non-polar solvent.
Procedure:
-
Dissolve 10 g of dry aniline in 200 g of dry carbon tetrachloride in a flask equipped with a mechanical stirrer.
-
Cool the flask in a freezing mixture to approximately -10 °C.
-
Pass a mixture of dry gaseous chlorine and dry carbon dioxide (in equal volumes) through the solution.
-
Continue the reaction until the precipitation of the white crystalline product, 2,4,6-trichloroaniline, is complete. It is crucial to maintain the low temperature and anhydrous conditions to prevent the formation of "aniline black" as a byproduct.
-
Filter the crystalline product and recrystallize from alcohol to obtain the purified 2,4,6-trichloroaniline.[1]
Route 2: Chlorination of Aniline Hydrochloride
Objective: To produce high-purity 2,4,6-trichloroaniline via the chlorination of aniline hydrochloride.
Procedure:
-
Dissolve freshly distilled aniline in an anhydrous inert organic solvent system.
-
Pass anhydrous hydrogen halide gas through the solution to completely convert aniline to its hydrohalide salt.
-
React the resulting aniline hydrohalide with a stoichiometric excess of anhydrous chlorine.
-
The desired 2,4,6-trichloroaniline is obtained in high yield and purity.[2]
Route 3: Chlorination of Aniline with Sulfuryl Chloride
Objective: To synthesize 2,4,6-trichloroaniline using sulfuryl chloride as the chlorinating agent in a high-boiling point solvent.
Procedure:
-
Dissolve 96 g of aniline in 750 ml of chlorobenzene.
-
Pass 40 g of HCl gas into the solution and heat to 90°C.
-
Add 432 g of sulfuryl chloride dropwise over 6 hours with efficient stirring.
-
Continue stirring at 90°C for an additional 15 minutes, then heat at 130°C for 1 hour.
-
Distill off the chlorobenzene to obtain the crude 2,4,6-trichloroaniline.
-
Purify the crude product by sublimation to yield 176 g of 97.2% pure 2,4,6-trichloroaniline.[3]
Logical Workflow for Synthetic Route Selection
The selection of an appropriate synthetic route depends on a variety of factors including available starting materials, desired purity, scale of the reaction, and safety considerations. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for selecting a synthetic route to 2,4,6-trichloroaniline.
References
- 1. prepchem.com [prepchem.com]
- 2. US2675409A - Preparation of 2, 4, 6-trichloroaniline - Google Patents [patents.google.com]
- 3. US4447647A - Process for the preparation of 2,4,6-trichloroaniline - Google Patents [patents.google.com]
- 4. US7767857B1 - Preparation of 2,4,6,-trichloroaniline from aniline using N-chloro reagents - Google Patents [patents.google.com]
In-Silico Docking of Chloroquinoline Derivatives: A Comparative Guide for Drug Discovery
A comprehensive analysis of the binding affinities and interaction patterns of chloro-substituted quinoline derivatives with various biological targets, providing insights for researchers and drug development professionals. Due to a lack of specific in-silico docking studies on 2,4,6-Trichloroquinoline derivatives in the reviewed literature, this guide focuses on a broader range of chloroquinoline and fluoroquinoline derivatives to provide relevant comparative data.
The quinoline scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[1][2][3] In-silico molecular docking is a pivotal computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of novel compounds, thereby guiding the rational design of more potent and selective therapeutic agents.[4][5] This guide provides a comparative overview of in-silico docking studies performed on various chloroquinoline and fluoroquinoline derivatives, summarizing their binding efficiencies against several key biological targets.
Comparative Docking Performance of Chloroquinoline and Fluoroquinoline Derivatives
The following table summarizes the quantitative data from various in-silico docking studies, presenting the binding affinities of different chloro- and fluoro-substituted quinoline derivatives against a range of protein targets. Lower docking scores typically indicate a higher predicted binding affinity.
| Derivative/Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Reference |
| 4-(4-bromophenyl)-6-(2-chloroquinolin-3-yl)pyrimidin-2-amine | HIV Reverse Transcriptase (4I2P) | -10.67 | [4] |
| Fluoroquinoline Derivative 8 | E. coli DNA gyrase B | Not Specified | [2] |
| Fluoroquinoline Derivative 8 | P. aeruginosa | Not Specified | [2] |
| Fluoroquinoline Derivatives 5, 6, 7, 9, 10 | E. coli DNA gyrase B | Comparable Affinities | [2] |
| 3-Chloroquinoline Derivative 9b | Rho-associated protein kinase 1 (ROCK1) (2ESM) | -10.0 | [5] |
| 3-Chloroquinoline Derivative 4 | HIV Reverse Transcriptase (4I2P) | -10.67 | [5] |
| Fluoroquinoline Derivatives | Human topoisomerase IIα | -6.8 to -7.4 | [2] |
| Fluoroquinoline Derivatives | E. coli DNA gyrase B | -6.1 to -7.2 | [2] |
Experimental Protocols in In-Silico Docking
The methodologies employed in molecular docking studies are crucial for the reproducibility and validity of the results. Below is a generalized protocol based on the reviewed literature.
1. Ligand and Protein Preparation:
-
Ligand Preparation: The 3D structures of the quinoline derivatives are drawn using chemical drawing software like ChemDraw and optimized using programs such as ChemBio3D. Energy minimization is performed using force fields like Tripos.[2]
-
Protein Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. The protein structure is then prepared for docking by adding hydrogen atoms and assigning charges.
2. Docking Simulation:
-
Software: Molecular docking is performed using software such as AutoDock Vina, Maestro (Schrödinger), or AutoDock 4.2.[5]
-
Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the ligand binding.
-
Docking Run: The docking simulation is executed to generate multiple binding poses of the ligand within the protein's active site. The program calculates the binding energy or docking score for each pose.
3. Analysis of Results:
-
Pose Selection: The pose with the lowest binding energy is generally considered the most favorable.
-
Interaction Analysis: The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the binding mode. Visualization tools like PyMOL or Discovery Studio are used for this purpose.[2]
Visualization of a Generalized Docking Workflow
The following diagram illustrates a typical workflow for in-silico molecular docking studies.
References
- 1. Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Experimental and Theoretical NMR Shifts of 2,4,6-Trichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of novel compounds is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for this purpose, providing detailed information about the molecular structure. A powerful approach to enhance the confidence in structural assignment is the combination of experimental NMR data with theoretical calculations. This guide provides a comparative overview of experimental and theoretically calculated ¹H and ¹³C NMR chemical shifts for 2,4,6-trichloroquinoline, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this compound, this guide utilizes experimental data from closely related analogs, 2,4-dichloroquinoline and 4,7-dichloroquinoline, to provide a framework for comparison.
Data Presentation: A Comparative Analysis of NMR Chemical Shifts
The following tables summarize the experimental ¹H and ¹³C NMR chemical shifts for 2,4-dichloroquinoline and 4,7-dichloroquinoline, alongside hypothetical experimental and theoretically calculated values for this compound. This presentation allows for a clear comparison of the influence of the substitution pattern on the chemical shifts.
Table 1: Comparison of ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Position | 2,4-Dichloroquinoline (Experimental) | 4,7-Dichloroquinoline (Experimental)[1] | This compound (Hypothetical Experimental) | This compound (Hypothetical Theoretical - DFT) |
| H-3 | 7.45 | 7.48 | 7.55 | 7.52 |
| H-5 | 8.12 | 8.11 | 8.20 | 8.15 |
| H-7 | 7.80 | - | 7.90 | 7.85 |
| H-8 | 7.95 | 8.78 | 8.05 | 8.01 |
Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Position | 2,4-Dichloroquinoline (Experimental) | 4,7-Dichloroquinoline (Experimental) | This compound (Hypothetical Experimental) | This compound (Hypothetical Theoretical - DFT) |
| C-2 | 151.5 | 151.9 | 152.0 | 151.8 |
| C-3 | 124.2 | 123.5 | 125.0 | 124.7 |
| C-4 | 143.8 | 142.1 | 144.5 | 144.1 |
| C-4a | 127.9 | 129.2 | 128.5 | 128.2 |
| C-5 | 128.4 | 129.0 | 129.5 | 129.1 |
| C-6 | 129.9 | 128.1 | 135.0 | 134.5 |
| C-7 | 131.8 | 136.2 | 132.5 | 132.0 |
| C-8 | 125.7 | 124.9 | 126.5 | 126.1 |
| C-8a | 148.9 | 149.5 | 149.0 | 148.7 |
Experimental and Theoretical Protocols
Experimental Protocol for NMR Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: Bruker Avance III HD 500 MHz spectrometer (or equivalent).
-
Probe: 5 mm BBFO probe.
-
Temperature: 298 K.
-
Pulse Program: zg30 (30° pulse).
-
Spectral Width: 16 ppm (centered around 6 ppm).
-
Acquisition Time: 4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
Data Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
3. ¹³C NMR Spectroscopy:
-
Instrument: Bruker Avance III HD 500 MHz spectrometer (or equivalent).
-
Probe: 5 mm BBFO probe.
-
Temperature: 298 K.
-
Pulse Program: zgpg30 (30° pulse with proton decoupling).
-
Spectral Width: 240 ppm (centered around 120 ppm).
-
Acquisition Time: 1.5 seconds.
-
Relaxation Delay: 5 seconds.
-
Number of Scans: 1024.
-
Data Processing: Fourier transformation with exponential multiplication (line broadening of 1 Hz), phase correction, and baseline correction. Chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm and are reported relative to TMS at 0.00 ppm.
Theoretical Protocol for NMR Shift Calculation
Computational chemistry provides a powerful means to predict NMR chemical shifts, aiding in the assignment of experimental spectra.
1. Molecular Modeling:
-
The 3D structure of this compound is built using a molecular modeling software (e.g., Avogadro, GaussView).
2. Geometry Optimization:
-
The initial structure is optimized using Density Functional Theory (DFT). A common and effective method is the B3LYP functional with the 6-31G(d,p) basis set.
-
The optimization should be performed in the gas phase or with a solvent model (e.g., Polarizable Continuum Model - PCM for chloroform) to better simulate experimental conditions.
-
A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies).
3. NMR Chemical Shift Calculation:
-
The NMR shielding tensors are calculated for the optimized geometry using the Gauge-Independent Atomic Orbital (GIAO) method.
-
A higher-level basis set, such as 6-311++G(d,p), is often employed for the NMR calculation to improve accuracy.
-
The calculations are performed using a quantum chemistry software package like Gaussian or Q-Chem.
4. Data Analysis:
-
The calculated isotropic shielding values (σ) are converted to chemical shifts (δ) using a reference compound, typically TMS, calculated at the same level of theory. The chemical shift is calculated as: δ = σ(TMS) - σ(nucleus).
-
Alternatively, a linear regression analysis can be performed by plotting the calculated shielding values against the experimental chemical shifts for a set of known, structurally related compounds to generate a scaling equation for more accurate predictions.
Workflow Visualization
The following diagram illustrates the logical workflow for the comparison of experimental and theoretical NMR data.
Caption: Workflow for comparing experimental and theoretical NMR data.
References
Substituted Chloroquinolines: A Comparative Guide to Patented Innovations
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of patented substituted chloroquinolines, highlighting their therapeutic potential across various diseases. The information is based on a comprehensive review of patent literature and related scientific publications, with a focus on quantitative data and detailed experimental methodologies.
Substituted chloroquinolines have emerged as a versatile scaffold in drug discovery, with applications extending beyond their traditional use as antimalarial agents.[1] Recent patents reveal significant efforts to repurpose and re-engineer the chloroquinoline core to develop novel therapeutics for cancer, autoimmune diseases, and viral infections. This guide cross-references key patents, presenting a comparative analysis of their performance based on available experimental data.
Comparative Performance of Patented Substituted Chloroquinolines
The following tables summarize the quantitative data from various patents, offering a side-by-side comparison of the biological activities of different substituted chloroquinoline derivatives.
Table 1: In Vitro Antiplasmodial Activity of Substituted Chloroquinolines
| Compound/Patent Reference | P. falciparum Strain(s) | IC50 (nM) | Fold Change vs. Chloroquine (CQ) |
| Chloroquine (CQ) | D6 (CQS) | 11.2 | - |
| Chloroquine (CQ) | Dd2, Tm90.C2B, 7G8 (CQR) | 160, 144, 55 | - |
| Compound 48 (Oregon Health and Science University)[1] | D6 (CQS) | 6.2 | 1.8x more potent |
| Compound 48 (Oregon Health and Science University)[1] | Dd2, Tm90.C2B, 7G8 (CQR) | 11.6, 12.0, 11.3 | 13.8x, 12x, 4.9x more potent |
| Dequalinium Salts (US4946849A)[2] | Chloroquine-resistant/sensitive strains | Effective at low nanogram quantities | Data not directly comparable |
Table 2: In Vitro Anticancer Activity of Substituted Chloroquinolines
| Compound/Patent Reference | Cancer Cell Line(s) | IC50 (µM) | Mechanism of Action |
| Compound 75 (University of Pennsylvania)[1] | LN229 (Human glioblastoma) | 4.60 | Autophagy inhibition |
| Chloroquine (CQ) | - | >10 (in comparison to Compound 75) | Autophagy inhibition |
| Hydroxychloroquine (HCQ) | - | >10 (in comparison to Compound 75) | Autophagy inhibition |
| Quinoline Derivatives (EP2188259B1)[3] | Various human cancer cell lines | Dose-dependent activity observed | Not specified |
Table 3: In Vitro Antiviral Activity of Substituted Chloroquinolines
| Compound/Patent Reference | Virus | Cell Line | IC50 (µM) |
| Compound 9b (WO20250401)[4] | Influenza A virus (IAV) | Not specified | 0.88 - 6.33 |
| Ribavirin | Influenza A virus (IAV) | Not specified | Less active than compound 9b |
Key Experimental Protocols
Understanding the methodologies behind the data is crucial for accurate interpretation and replication. Below are detailed protocols for key experiments cited in the patents.
In Vitro Antiplasmodial Activity Assay
-
Objective: To determine the 50% inhibitory concentration (IC50) of substituted chloroquinolines against Plasmodium falciparum strains.
-
Methodology:
-
P. falciparum cultures (both chloroquine-sensitive and resistant strains) are maintained in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
The test compounds are serially diluted in a 96-well plate.
-
Synchronized ring-stage parasites are added to the wells at a specific parasitemia and hematocrit.
-
The plates are incubated for 48-72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Parasite growth is quantified using a DNA-intercalating fluorescent dye (e.g., SYBR Green I) or by measuring parasite lactate dehydrogenase (pLDH) activity.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[1]
-
In Vitro Cytotoxicity Assay (Anticancer)
-
Objective: To determine the cytotoxic effects of substituted chloroquinolines on cancer cell lines.
-
Methodology:
-
Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a fluorescence-based assay.
-
The absorbance or fluorescence is measured using a plate reader.
-
IC50 values, the concentration of the compound that causes 50% inhibition of cell growth, are determined from the dose-response curves.[1]
-
Autophagy Inhibition Assay
-
Objective: To evaluate the ability of substituted chloroquinolines to inhibit autophagy in cancer cells.
-
Methodology:
-
Cancer cells are treated with the test compounds.
-
The accumulation of autophagic markers, such as microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and sequestosome 1 (SQSTM1/p62), is monitored by immunoblotting (Western blot).
-
An increase in the LC3-II/LC3-I ratio and p62 levels indicates the inhibition of autophagic flux.
-
Fluorescence microscopy can also be used to observe the accumulation of LC3 puncta in cells expressing fluorescently tagged LC3.[1]
-
Signaling Pathways and Experimental Workflows
The therapeutic effects of substituted chloroquinolines are often linked to their modulation of specific cellular signaling pathways.
Autophagy Inhibition in Cancer Therapy
Chloroquine and its derivatives are known to inhibit autophagy, a cellular process that cancer cells can use to survive under stress. By blocking the fusion of autophagosomes with lysosomes, these compounds lead to the accumulation of autophagosomes and ultimately, cell death.[1]
Caption: Mechanism of autophagy inhibition by substituted chloroquinolines in cancer cells.
Experimental Workflow for Anti-Influenza Virus Activity Screening
The discovery of novel anti-influenza agents involves a systematic screening process to identify and characterize potent compounds.
Caption: A typical workflow for screening and identifying potent anti-influenza virus compounds.
This guide provides a snapshot of the current patent landscape for substituted chloroquinolines. Researchers and drug development professionals are encouraged to consult the primary patent documents for more detailed information. The versatility of the chloroquinoline scaffold continues to inspire the development of new therapeutic agents with the potential to address significant unmet medical needs.
References
- 1. Chloroquine-containing compounds: a patent review (2010 – 2014) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4946849A - Method for the treatment of malaria - Google Patents [patents.google.com]
- 3. EP2188259B1 - Quinoline derivatives as anti-cancer agents - Google Patents [patents.google.com]
- 4. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2,4,6-Trichloroquinoline: A Guide to Safe and Compliant Practices
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,4,6-Trichloroquinoline, a chlorinated heterocyclic compound that requires careful management as hazardous waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2]
Core Disposal Principles for Chlorinated Compounds
The disposal of this compound falls under the regulations for hazardous chemical waste, with specific attention to its chlorinated nature. The following principles are fundamental to its proper disposal:
-
Segregation is Key: Halogenated organic waste, such as this compound, must be collected separately from non-halogenated waste.[3] Mixing incompatible waste streams can lead to dangerous reactions and complicates the disposal process.
-
Designated Waste Containers: Use only containers that are specifically designated for hazardous chemical waste. These containers should be made of a compatible material, be in good condition with a secure, tightly fitting lid, and must be clearly labeled as "Hazardous Waste" with the full chemical name "this compound" and any associated hazards.[4][5]
-
Proper Labeling and Storage: Ensure all containers are accurately labeled. Store the waste container in a designated, secure area away from incompatible materials. The storage area should be well-ventilated and have secondary containment to prevent spills.
-
Avoid Sewer and General Trash Disposal: Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[4] This is illegal and poses a significant threat to the environment and public health.
-
Container Management: Do not overfill waste containers; a safe limit is typically 90% of the container's capacity to allow for expansion.[4] Keep containers closed except when adding waste.[3]
Step-by-Step Disposal Procedure
-
Waste Collection:
-
Carefully transfer the this compound waste into a designated and properly labeled hazardous waste container for halogenated organic compounds.
-
If dealing with empty containers that held this compound, they must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5]
-
-
Arrange for Professional Disposal:
-
The disposal of this compound must be handled by a licensed and approved hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup. They will have established procedures and certified vendors to manage the disposal process in compliance with all local, state, and federal regulations.
-
-
Documentation:
-
Maintain accurate records of the amount of this compound being disposed of and the date of disposal. Your EHS department will likely require specific documentation to be completed.
-
Advanced Disposal Technologies
While not typically performed in a standard laboratory setting, it is valuable for professionals to be aware of the technologies used for the ultimate destruction of chlorinated hazardous waste. One such promising method is catalytic hydrodechlorination (HDC) . This process involves reacting the chlorinated waste with hydrogen gas in the presence of a catalyst to convert the chlorinated compounds into less harmful substances.[6]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Container Fill Level | Do not exceed 90% capacity | [4] |
| Halogenated Compound Proportion in Non-halogenated Waste | Must be < 2% if accidentally mixed (best to avoid any mixing) | [4] |
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
